Proxyfan oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
oxalic acid;5-(3-phenylmethoxypropyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
QVMZCQMJBQSPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Proxyfan oxalate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Proxyfan Oxalate
Introduction
This compound is a high-affinity, selective ligand for the histamine H3 receptor (H3R), a key G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] The H3 receptor functions as both a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons, playing a crucial inhibitory role in the synthesis and release of histamine and other major neurotransmitters.[3][4] A defining characteristic of Proxyfan is its "protean agonism," whereby its pharmacological activity—ranging from full agonist to neutral antagonist to inverse agonist—is dependent on the constitutive (basal) activity of the H3 receptor within a specific tissue or experimental system.[5] This complex pharmacology makes Proxyfan a valuable tool for dissecting H3 receptor function and conformation.
Primary Molecular Target and Binding Affinity
The principal molecular target of Proxyfan is the histamine H3 receptor. It exhibits high potency and selectivity, with over 1000-fold greater affinity for the H3 receptor compared to other histamine receptor subtypes. The binding affinities for various species are summarized in the table below.
| Parameter | Receptor Species | Value | Reference |
| Ki | Human H3 Receptor | 2.7 nM | |
| Ki | Rat H3 Receptor | 2.9 nM | |
| pKi | General H3 Receptor | 8.62 | |
| Table 1: Binding Affinity of Proxyfan for the Histamine H3 Receptor. |
Core Mechanism of Action
Proxyfan's mechanism of action is intrinsically linked to the unique properties of the H3 receptor, which exhibits high constitutive activity, meaning it can signal in the absence of an endogenous agonist. The H3R is coupled to the Gi/o family of G-proteins, and its activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of N-type voltage-gated calcium channels, which collectively suppress neurotransmitter release.
Proxyfan's protean nature means its effect is context-dependent:
-
Neutral Antagonist: In systems with moderate constitutive activity, such as the hypothalamic ventromedial nucleus, Proxyfan demonstrates no intrinsic activity itself. Instead, it competitively blocks the effects of both H3 receptor agonists (e.g., imetit) and inverse agonists (e.g., thioperamide). Functional assays measuring histamine release also characterize its activity as that of a neutral antagonist.
-
Inverse Agonist: By binding to and stabilizing the inactive conformation of the H3R, Proxyfan can block its constitutive activity. This action disinhibits the downstream signaling cascade, leading to an increase in the synthesis and release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine. This is the canonical mechanism for most therapeutic H3R antagonists. Proxyfan has been shown to exhibit partial inverse agonism in assays measuring arachidonic acid release.
-
Agonist/Partial Agonist: In environments where the H3 receptor has very low basal activity, Proxyfan can act as an agonist by stabilizing an active receptor conformation. It has been observed to function as a partial agonist in assays monitoring cAMP inhibition and MAPK activity.
Signaling Pathways and Neurotransmitter Modulation
The primary signaling pathway modulated by Proxyfan involves the H3R-Gi/o protein axis. As an inverse agonist or neutral antagonist, Proxyfan prevents the inhibition of adenylyl cyclase, thereby promoting neurotransmitter release.
References
Proxyfan Oxalate: A Technical Guide to its Histamine H3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxyfan oxalate is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. Its unique pharmacological profile, characterized as a "protean agonist" or "neutral antagonist" depending on the cellular context and presence of constitutive receptor activity, has made it a valuable tool for studying H3R function and a compound of interest in drug development. This technical guide provides an in-depth overview of the histamine H3 receptor antagonist activity of this compound, including its binding affinity, functional characteristics, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's interaction with the histamine H3 receptor across various in vitro assays.
Table 1: Receptor Binding Affinities (Ki)
| Species/Receptor | Radioligand | Ki (nM) | Reference |
| Rat H3 Receptor | [125I]Iodoproxyfan | 2.9 | [1] |
| Human H3 Receptor | [125I]Iodoproxyfan | 2.7 | [1] |
Table 2: Functional Activity Data
| Assay | Experimental System | Agonist/Antagonist Activity | EC50/IC50 (nM) | Emax (%) | Reference |
| [³⁵S]GTPγS Binding | Recombinant human H3R in HEK293 cell membranes | Partial Agonist | ~10 | ~50 | [2] |
| cAMP Inhibition | Recombinant human H3R in CHO cells | Partial Agonist | ~3 | ~80 | |
| Histamine Release | Rat cortical synaptosomes | Neutral Antagonist | - | - | |
| [³H]-Arachidonic Acid Release | Recombinant H3R | Partial Inverse Agonist | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the histamine H3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat H3 receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[¹²⁵I]Iodoproxyfan (radioligand)
-
This compound
-
Non-specific binding determinator (e.g., 10 µM clobenpropit)
-
Scintillation vials and cocktail
-
Scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H3R cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [¹²⁵I]Iodoproxyfan (typically at or below its Kd value).
-
Increasing concentrations of this compound (for competition binding).
-
For non-specific binding control wells, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate G protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at the H3 receptor.
Materials:
-
Membranes from cells expressing the H3 receptor (as prepared for the radioligand binding assay).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Guanosine diphosphate (GDP).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound.
-
GTPγS (for non-specific binding determination).
-
Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following components:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10 µM).
-
Increasing concentrations of this compound.
-
Cell membranes.
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
For non-specific binding control wells, add an excess of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity as described for the radioligand binding assay.
-
SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate using a suitable microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist).
-
Histamine Release Assay from Synaptosomes
This assay assesses the effect of this compound on the autoreceptor function of H3R in a native tissue preparation.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at presynaptic H3 autoreceptors.
Materials:
-
Rat cerebral cortex.
-
Sucrose solution (0.32 M).
-
Krebs-Ringer buffer.
-
[³H]Histamine.
-
Depolarizing agent (e.g., high concentration of KCl).
-
This compound.
-
H3R agonist (e.g., R-α-methylhistamine) and inverse agonist (e.g., ciproxifan) for comparison.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the rat cerebral cortex in ice-cold sucrose solution.
-
Homogenize the tissue and centrifuge at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
[³H]Histamine Loading:
-
Incubate the synaptosomes with [³H]histamine to allow for its uptake into presynaptic terminals.
-
-
Release Experiment:
-
Wash the synaptosomes to remove excess [³H]histamine.
-
Aliquot the loaded synaptosomes into superfusion chambers.
-
Perfuse the synaptosomes with Krebs-Ringer buffer.
-
Collect fractions of the perfusate to measure basal [³H]histamine release.
-
Introduce this compound, an H3R agonist, or an H3R inverse agonist into the perfusion buffer.
-
Stimulate neurotransmitter release by a short pulse of high-potassium Krebs-Ringer buffer.
-
Continue collecting fractions to measure stimulated [³H]histamine release.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the collected fractions using a liquid scintillation counter.
-
Calculate the fractional release of [³H]histamine for each fraction.
-
Compare the stimulated release in the presence of this compound to control conditions and to the effects of known agonists and inverse agonists. An agonist will inhibit release, an inverse agonist will enhance release, and a neutral antagonist will have no effect on its own but will block the effects of agonists and inverse agonists.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the histamine H3 receptor and a typical experimental workflow for characterizing an H3R antagonist like this compound.
Caption: Histamine H3 Receptor Signaling Pathway.
References
An In-Depth Technical Guide on Proxyfan Oxalate's Affinity for Histamine H3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of proxyfan oxalate for rat and human histamine H3 receptors (H3R). It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Binding Affinity (Ki) of this compound
Proxyfan is recognized as a potent antagonist of the histamine H3 receptor, demonstrating high affinity for both rat and human receptor subtypes. The inhibitory constant (Ki) is a measure of a compound's binding affinity, where a lower Ki value indicates a higher affinity. Data from in vitro studies are summarized below.
| Species | Receptor | Ki Value (nM) |
| Rat | Histamine H3 Receptor | 2.9[1][2][3] |
| Human | Histamine H3 Receptor | 2.7[1][2] |
Note: Some literature may report a Ki value in the range of 1-5 nM for H3 receptors generally. The values presented in the table are from studies specifying the respective species.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for this compound at H3 receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (proxyfan) to displace a radiolabeled ligand specifically bound to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to compete with a known radioligand, such as [3H]-N-α-methylhistamine ([3H]-NAMH).
Materials:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells transiently or stably expressing the recombinant rat or human H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Unlabeled Ligand (Competitor): this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent H3R ligand like clobenpropit or (R)-α-methylhistamine to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Unifilter 96 GF/C) and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H3 receptor isoform of interest.
-
Harvest the cells in ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in Tris-HCl buffer and homogenize (e.g., via sonication) to lyse the cells.
-
Centrifuge the homogenate at high speed (e.g., >40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA Protein Assay).
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed amount of membrane preparation (e.g., 15 µg of protein).
-
A fixed concentration of the radioligand [3H]-NAMH (typically at or near its Kd value, e.g., 1-2 nM).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
-
For determining non-specific binding, a separate set of wells is prepared with the membrane, radioligand, and a saturating concentration of the non-specific binding control ligand.
-
For determining total binding, another set of wells contains only the membrane and radioligand.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the specific binding as a function of the log concentration of this compound. This will generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of proxyfan that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation triggers multiple downstream signaling cascades that modulate neurotransmitter release and other cellular functions.
Caption: H3 receptor signaling cascade.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a compound.
Caption: Workflow for a competitive radioligand binding assay.
References
An In-Depth Technical Guide to the Protean Agonist Effects of Proxyfan Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxyfan oxalate is a high-affinity histamine H3 receptor (H3R) ligand that has garnered significant interest within the scientific community due to its complex pharmacological profile.[1] Classified as a protean agonist, proxyfan exhibits a remarkable ability to modulate H3R activity across a spectrum, from full agonism to neutral antagonism and even inverse agonism.[2][3] This variable activity is contingent on the specific cellular environment and the constitutive activity of the H3 receptor, making proxyfan a valuable tool for dissecting H3R signaling and a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its protean agonist effects. It includes a detailed summary of its binding and functional characteristics, comprehensive experimental protocols for its characterization, and visualizations of the key signaling pathways and conceptual frameworks of its action.
Introduction to this compound and Protean Agonism
Proxyfan is a potent imidazole-based ligand for the H3 receptor.[4] The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system where it acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, thereby modulating the release of various neurotransmitters.[5] A key feature of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist.
This constitutive activity is central to understanding the phenomenon of protean agonism. A protean agonist, like proxyfan, can stabilize different conformational states of the receptor. In systems with low constitutive H3R activity, proxyfan can act as an agonist, promoting an active receptor conformation. Conversely, in systems with high constitutive activity, it can act as an inverse agonist by stabilizing an inactive conformation, or as a neutral antagonist by blocking the binding of other ligands without affecting the basal receptor activity. This functional selectivity makes proxyfan a unique pharmacological tool.
Quantitative Pharmacological Data
The multifaceted nature of proxyfan's interaction with the H3 receptor is evident in its varied binding affinities and functional potencies across different experimental systems.
Table 1: Binding Affinity of Proxyfan for Histamine H3 Receptors
| Species/Receptor | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| Rat H3 Receptor | [125I]Iodoproxyfan | Rat brain membranes | 2.9 | - | [Ligneau et al., 2000] |
| Human H3 Receptor | [125I]Iodoproxyfan | Recombinant hH3R | 2.7 | - | [Ligneau et al., 2000] |
| Recombinant/Native H3R | - | - | - | 8.62 | [Tocris Bioscience] |
Table 2: Functional Activity of Proxyfan in In Vitro Assays
| Assay | Cell System/Tissue | Effect | Potency (EC50/IC50) | Efficacy (% of control/max) | Reference |
| cAMP Inhibition | CHO cells expressing hH3R | Partial Agonist | ~10 nM | ~60% of (R)-α-methylhistamine | [Krueger et al., 2005] |
| MAPK/ERK Activation | CHO cells expressing hH3R | Partial Agonist | ~30 nM | ~50% of histamine | [Gbahou et al., 2003] |
| [3H]-Histamine Release | Rat cortical synaptosomes | Neutral Antagonist | - | No effect on basal release | [Gbahou et al., 2003] |
| [3H]-Arachidonic Acid Release | CHO cells expressing hH3R | Partial Inverse Agonist | ~100 nM | ~40% inhibition of basal release | [Gbahou et al., 2003] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of proxyfan's protean agonism. The following are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the H3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [¹²⁵I]Iodoproxyfan or [³H]Nα-methylhistamine.
-
Non-specific binding control: 10 µM Histamine or another suitable H3R agonist/antagonist.
-
This compound solutions of varying concentrations.
-
GF/B filters, pre-soaked in 0.3% polyethylenimine.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured HEK293-hH3R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or buffer for total binding, or non-specific control).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Incubate at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the proxyfan concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This protocol outlines a method to assess the effect of proxyfan on adenylyl cyclase activity.
Objective: To determine the potency (EC₅₀/IC₅₀) and efficacy of proxyfan in modulating cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture:
-
Seed CHO-hH3R cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
To measure agonist effects, add varying concentrations of proxyfan and incubate for 15-30 minutes at 37°C.
-
To measure inverse agonist effects, add varying concentrations of proxyfan in the presence of a fixed concentration of forskolin (e.g., 1 µM) to stimulate basal cAMP production. Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP signal against the logarithm of the proxyfan concentration.
-
Determine EC₅₀ or IC₅₀ values and the maximum effect (Emax) using non-linear regression.
-
MAPK/ERK Activation Assay (Western Blot)
This protocol describes a method to measure the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway.
Objective: To determine the ability of proxyfan to induce ERK1/2 phosphorylation.
Materials:
-
Cells expressing the H3 receptor (e.g., HEK293 or CHO cells).
-
Serum-free cell culture medium.
-
This compound solutions of varying concentrations.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Stimulation:
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with varying concentrations of proxyfan for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK signal as a ratio of the t-ERK signal.
-
Plot the normalized p-ERK signal against the logarithm of the proxyfan concentration to generate a dose-response curve.
-
Signaling Pathways and Conceptual Models
The protean agonism of proxyfan can be visualized through its influence on the conformational equilibrium of the H3 receptor and its subsequent downstream signaling.
Caption: Conceptual model of H3R protean agonism.
The diagram above illustrates the two-state model of receptor activation, where the H3 receptor exists in equilibrium between an inactive (R) and a constitutively active (R) state. Agonists stabilize the R state, leading to an increased cellular response, while inverse agonists stabilize the R state, reducing the basal activity. Proxyfan's effect is dependent on the pre-existing equilibrium. In systems with low R, it acts as an agonist, while in systems with high R, it functions as an inverse agonist.
Caption: Simplified H3R downstream signaling pathways.
This diagram illustrates the primary signaling cascades initiated by H3 receptor activation. The receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Additionally, G protein activation can stimulate the MAPK/ERK pathway. As a presynaptic autoreceptor, H3R activation typically leads to the inhibition of neurotransmitter release. Proxyfan, through its protean agonism, can modulate the activity of these pathways in either a positive or negative direction depending on the cellular context.
Caption: Experimental workflow for characterizing proxyfan.
This flowchart outlines the logical progression of experiments to fully characterize the pharmacological properties of proxyfan. It begins with binding assays to determine its affinity for the H3 receptor, followed by functional assays such as cAMP and MAPK activation assays to assess its efficacy and potency. The collective data is then analyzed to interpret its protean agonist profile.
Conclusion
This compound stands out as a pharmacologically complex and valuable research tool. Its protean agonist effects at the histamine H3 receptor, ranging from agonism to inverse agonism, are dictated by the level of constitutive receptor activity in a given system. This technical guide has provided a detailed overview of its quantitative pharmacology, standardized protocols for its in vitro characterization, and visual representations of the underlying molecular and conceptual frameworks. A thorough understanding of proxyfan's multifaceted nature is essential for researchers and drug development professionals seeking to leverage its unique properties for the investigation of H3 receptor biology and the development of novel therapeutics targeting this important receptor.
References
- 1. Protean agonism at histamine H3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Pharmacology [pharm.ox.ac.uk]
In Vivo Efficacy of Proxyfan Oxalate in the Modulation of Fear Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vivo effects of Proxyfan oxalate, a potent histamine H3 receptor ligand, on fear memory. The document collates available preclinical data, focusing on the compound's impact on the consolidation of contextual fear memories. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams are presented to offer a comprehensive resource for researchers in neuroscience and drug development. The primary evidence indicates that this compound, acting as a histamine H3 receptor agonist in the basolateral amygdala, enhances the consolidation of fear memory. This guide synthesizes these findings to facilitate further investigation into the therapeutic potential and neurobiological mechanisms of H3 receptor modulation in memory and anxiety-related disorders.
Introduction: The Histamine H3 Receptor and Fear Memory
Fear memory is a critical survival mechanism that involves the acquisition, consolidation, retrieval, and extinction of memories associated with aversive events. The neural circuitry underlying fear memory is complex, with the amygdala, hippocampus, and prefrontal cortex playing pivotal roles. Neurotransmitter systems, including the histaminergic system, are key modulators of this circuitry.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, regulates the release of histamine and other neurotransmitters such as acetylcholine. Its high constitutive activity in the absence of an agonist makes it a unique pharmacological target. H3 receptor ligands can act as agonists, antagonists, or inverse agonists, each with distinct effects on neurotransmitter release and downstream signaling.
This compound is a high-affinity histamine H3 receptor ligand characterized as a protean agonist.[1] Its pharmacological activity can vary from a full agonist to an inverse agonist depending on the specific receptor conformation and the constitutive activity of the H3 receptors in a given brain region.[1] This nuanced mechanism of action makes it a valuable tool for dissecting the role of the H3 receptor in complex cognitive processes like fear memory.
In Vivo Studies of this compound on Fear Memory Consolidation
The primary in vivo research on this compound and fear memory has focused on its effects on the consolidation phase of contextual fear conditioning in rats. The key findings from the seminal study by Baldi et al. (2005) are summarized below.[1]
Data Presentation: Effects of this compound on Contextual Fear Conditioning
The following tables present the quantitative data from in vivo experiments assessing the impact of this compound on the consolidation of contextual fear memory, as measured by freezing behavior.
Table 1: Systemic Administration of this compound on Fear Memory Consolidation
| Animal Model | Drug Administration Route | Dosage (mg/kg) | Administration Time Point | Primary Outcome | Reference |
| Male Wistar Rats | Intraperitoneal (i.p.) | 0.02 | Immediately post-training | No significant effect on freezing | [1] |
| 0.04 | Significant increase in freezing | [1] | |||
| 0.2 | No significant effect on freezing | ||||
| 2 | No significant effect on freezing |
Table 2: Intra-Basolateral Amygdala (BLA) Administration of this compound on Fear Memory Consolidation
| Animal Model | Drug Administration Route | Dosage (ng) | Administration Time Point | Primary Outcome | Reference |
| Male Wistar Rats | Bilateral intra-BLA microinjection | 1.66 | Immediately post-training | Significant increase in freezing |
Experimental Protocols
This section provides a detailed methodology for the key contextual fear conditioning experiments cited in this guide, based on the work of Baldi et al. (2005).
Animals
-
Species: Male Wistar rats
-
Weight: 250-300g at the time of surgery or behavioral testing.
-
Housing: Housed in groups of three per cage with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle with lights on at 7:00 AM.
Surgical Procedure (for Intra-BLA Microinjections)
-
Anesthesia: Rats were anesthetized with a mixture of ketamine and xylazine.
-
Stereotaxic Implantation: Guide cannulae were stereotaxically implanted bilaterally, targeting the basolateral amygdala (BLA).
-
Recovery: A minimum of one week of recovery was allowed post-surgery before the commencement of behavioral experiments.
Contextual Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator. The chamber was placed in a sound-attenuating box.
-
Acclimation: On the day of training, rats were handled and allowed to acclimate to the experimental room for at least one hour.
-
Training Protocol:
-
The rat was placed in the conditioning chamber and allowed to explore for 3 minutes.
-
Seven footshocks (1 mA, 1-second duration) were delivered with a 30-second inter-shock interval.
-
The rat remained in the chamber for an additional 30 seconds after the final shock before being returned to its home cage.
-
Drug Administration
-
Systemic Administration: this compound was dissolved in saline and administered intraperitoneally (i.p.) in a volume of 1 ml/kg immediately after the training session.
-
Intra-BLA Administration: this compound was dissolved in artificial cerebrospinal fluid (aCSF) and infused bilaterally into the BLA via microinjection pumps immediately after the training session. The infusion volume was 0.5 µl per side, delivered over 60 seconds.
Memory Retention Test
-
Timing: 72 hours after the training session.
-
Procedure: Rats were returned to the same conditioning chamber, and freezing behavior was recorded for 5 minutes. Freezing was defined as the complete absence of movement except for respiration.
-
Data Analysis: The total time spent freezing was quantified and used as a measure of fear memory retention.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Proxyfan in the BLA
The following diagram illustrates the proposed signaling pathway through which this compound enhances fear memory consolidation in the basolateral amygdala, where it acts as an H3 receptor agonist.
Caption: Proposed signaling pathway for Proxyfan-mediated enhancement of fear memory consolidation in the BLA.
Experimental Workflow for Contextual Fear Conditioning
This diagram outlines the logical flow of the contextual fear conditioning experiments with this compound.
Caption: Experimental workflow for contextual fear conditioning with this compound.
Discussion and Future Directions
The available in vivo data, primarily from a single comprehensive study, indicate that this compound enhances the consolidation of contextual fear memory in rats. This effect is observed with both systemic and direct intra-basolateral amygdala administration, highlighting the BLA as a key site of action. The finding that Proxyfan acts as an H3 receptor agonist in the BLA to promote fear memory is significant. It contrasts with the effects of H3 receptor inverse agonists, which are generally considered cognitive enhancers due to their ability to increase the release of histamine and acetylcholine in various brain regions. This suggests a region-specific and context-dependent role for the histaminergic system in memory modulation.
The pro-mnemonic effect of Proxyfan on fear memory consolidation in the BLA may be mediated by its influence on cholinergic neurotransmission. Studies have shown that H3 receptor agonists can enhance acetylcholine release in the BLA, which is a critical process for memory consolidation.
Despite these important findings, several areas require further investigation:
-
Effects on Other Memory Phases: The impact of this compound on the acquisition, retrieval, and extinction of fear memory remains to be elucidated. Studies administering the compound before training, before retrieval tests, or during extinction training would provide a more complete picture of its pharmacological profile.
-
Molecular Mechanisms: While a general signaling pathway involving Gi-protein coupling and modulation of adenylate cyclase is established for H3 receptors, the specific downstream effectors in BLA neurons that mediate the enhancement of fear memory consolidation by Proxyfan are not fully understood. Investigating the role of signaling cascades such as the ERK/MAPK pathway, which is implicated in fear memory, would be a valuable next step.
-
Broader Applicability: The current data are limited to contextual fear conditioning in male Wistar rats. Future studies should explore the effects of this compound in other fear conditioning paradigms (e.g., cued fear conditioning), in different species and strains, and in both sexes.
Conclusion
This compound serves as a critical pharmacological tool for understanding the nuanced role of the histamine H3 receptor in fear memory. The existing in vivo evidence strongly suggests that, by acting as an agonist in the basolateral amygdala, Proxyfan enhances the consolidation of aversive memories. This technical guide provides a detailed summary of the current state of knowledge, offering a foundation for future research aimed at further characterizing the neurobiological mechanisms of Proxyfan and the therapeutic potential of targeting the H3 receptor for memory-related disorders. The provided protocols and data tables serve as a practical resource for researchers designing and interpreting studies in this field.
References
The Role of Proxyfan Oxalate in the Hypothalamic Ventromedial Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hypothalamic ventromedial nucleus (VMN) is a critical center for the regulation of feeding and energy homeostasis.[1] The histaminergic system within the VMN plays a pivotal role in mediating satiety, primarily through the interplay of histamine H1 and H3 receptors.[1][2] Proxyfan oxalate, a potent and selective histamine H3 receptor ligand, has emerged as an invaluable pharmacological tool for dissecting this circuitry.[1][3] This technical guide provides an in-depth analysis of this compound's function within the VMN, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Evidence demonstrates that proxyfan acts as a neutral antagonist at H3 receptors in the VMN, effectively blocking the actions of both H3 agonists and inverse agonists without exhibiting intrinsic activity on neuronal firing or feeding behavior itself. This property makes it an ideal instrument for verifying the H3 receptor-mediated effects of other compounds on appetite and for understanding the role of constitutive H3 receptor activity in the regulation of energy balance.
Introduction: The VMN and Histaminergic Control of Appetite
The ventromedial nucleus of the hypothalamus has long been recognized as a primary "satiety center". Lesioning studies have shown that damage to this area leads to hyperphagia and obesity. The neurotransmitter histamine is a key anorectic signal within the hypothalamus. Histaminergic neurons originating from the tuberomammillary nucleus project throughout the brain, including to the VMN. Within the VMN, histamine exerts its appetite-suppressing effects primarily through postsynaptic H1 receptors.
The release of histamine is tightly regulated by presynaptic histamine H3 autoreceptors. These receptors act as a negative feedback mechanism; when activated, they inhibit further synthesis and release of histamine. This makes the H3 receptor a compelling target for therapeutic intervention in metabolic disorders. H3 receptor inverse agonists (which inhibit the receptor's basal activity) and antagonists (which block agonists from binding) are expected to increase synaptic histamine levels, thereby enhancing the anorectic signal at H1 receptors and reducing food intake.
This compound: A Profile
Proxyfan is a high-affinity histamine H3 receptor ligand. Its oxalate salt is commonly used in research. A key characteristic of proxyfan is its protean agonist nature, meaning its pharmacological effect can vary from agonist to inverse agonist to neutral antagonist depending on the level of constitutive G protein-coupled receptor (GPCR) activity in a given system. However, in the specific context of the VMN's feeding-related circuitry, proxyfan has been demonstrated to act as a neutral antagonist . This means it has no effect on its own but can block the actions of both H3 receptor agonists (e.g., imetit) and inverse agonists (e.g., thioperamide).
Quantitative Data
The following tables summarize the key quantitative findings related to proxyfan and the histaminergic system in the VMN.
Table 1: Binding Affinity of Proxyfan
| Receptor | Species | Ki (nM) | Reference |
|---|---|---|---|
| Histamine H3 | Human | 2.7 | |
| Histamine H3 | Rat | 2.9 |
Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 2: Electrophysiological Effects of Histamine on VMN Neurons
| Compound (Concentration) | N (Cells Tested) | Responders (% of Total) | Basal Firing Rate (Hz) | Firing Rate After Application (Hz) | Reference |
|---|---|---|---|---|---|
| Histamine (5 µM) | 197 | 122 (62% increased firing) | 1.91 ± 1.73 | 3.47 ± 2.01 |
Data from in vitro brain slice electrophysiology in rats. Values are presented as mean ± standard deviation.
Table 3: In Vivo Effects of Histaminergic Compounds on Feeding Behavior
| Compound (Administration) | Effect on Fast-Induced Feeding | Blockade by Proxyfan | Reference |
|---|---|---|---|
| Histamine (i.c.v.) | Decrease | Not Reported | |
| Thioperamide (H3 Inverse Agonist) | Decrease | Yes | |
| Imetit (H3 Agonist) | Increase | Yes | |
| Proxyfan (Alone) | No effect | N/A |
i.c.v. (intracerebroventricular) administration targets the central nervous system.
Signaling Pathways and Mechanism of Action
In the VMN, proxyfan's neutral antagonism at the H3 receptor is key to its utility. The H3 receptor is a presynaptic autoreceptor on histaminergic nerve terminals. Its activation inhibits the release of histamine.
-
Baseline State: Histaminergic neurons fire, releasing histamine into the synapse. Histamine binds to postsynaptic H1 receptors on VMN neurons, leading to neuronal activation and a subsequent feeling of satiety. Histamine also binds to presynaptic H3 autoreceptors, creating a negative feedback loop that moderates its own release.
-
Action of an H3 Inverse Agonist (e.g., Thioperamide): Thioperamide binds to the H3 receptor and reduces its constitutive activity. This inhibits the negative feedback loop, leading to increased histamine release. The elevated synaptic histamine results in stronger activation of postsynaptic H1 receptors, enhancing the anorectic signal.
-
Action of an H3 Agonist (e.g., Imetit): Imetit mimics histamine at the H3 receptor, strongly activating the negative feedback loop. This significantly reduces histamine release, leading to diminished H1 receptor activation and an orexigenic (appetite-stimulating) effect.
-
Role of Proxyfan (Neutral Antagonist): When administered alone, proxyfan binds to the H3 receptor but does not change its activity level. Therefore, it does not alter the basal rate of histamine release. However, when co-administered with an H3 inverse agonist or agonist, proxyfan occupies the receptor and prevents the other compound from binding, thus blocking its effect.
Visualization of Signaling Pathway
References
- 1. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypothalamic neuronal histamine: implications of its homeostatic control of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of Proxyfan oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxyfan oxalate is a potent and versatile ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. Its unique pharmacological profile as a "protean agonist" makes it a valuable tool for studying H3R function and a lead compound in the development of therapeutics for neurological and psychiatric disorders. This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
Proxyfan, with the IUPAC name 4-[3-(Phenylmethoxy)propyl]-1H-imidazole, is an imidazole derivative. The oxalate salt form is commonly used in research due to its stability and solubility.
Chemical Structure:
-
Proxyfan (Free Base):
-
SMILES: C1(CCCOCC2=CC=CC=C2)=CNC=N1
-
InChI: InChI=1S/C13H16N2O/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15)
-
-
This compound:
-
SMILES: O=C(O)C(O)=O.C1(CCCOCC2=CC=CC=C2)=CNC=N1
-
InChI: InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6)
-
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C15H18N2O5 | |
| Molecular Weight | 306.32 g/mol | |
| CAS Number | 1620017-81-3 | |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in water. | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. |
Pharmacological Properties
This compound is a high-affinity ligand for the histamine H3 receptor. Its most notable characteristic is its "protean agonism," meaning its functional activity can vary from a full agonist to an inverse agonist depending on the level of constitutive activity of the H3 receptor in a given biological system. This makes it a unique tool for probing the different conformational states of the receptor. In systems with low constitutive activity, it may act as an agonist, while in systems with high constitutive activity, it can behave as an inverse agonist. In some contexts, it has been shown to act as a neutral antagonist.
Receptor Binding Affinity:
| Receptor | Species | Kᵢ (nM) | pKᵢ | Reference |
| Histamine H3 | Human | 2.7 | - | |
| Histamine H3 | Rat | 2.9 | - | |
| Histamine H3 | - | - | 8.62 |
Functional Activity:
-
cAMP Inhibition: Displays partial agonist effects.
-
MAPK Activity: Shows partial agonist effects.
-
Histamine Release: Acts as a neutral antagonist.
-
Arachidonic Acid Release: Exhibits partial inverse agonism.
Signaling Pathways
This compound exerts its effects by modulating the signaling cascades downstream of the histamine H3 receptor. The H3R is a Gi/o-coupled receptor, and its activation or inhibition influences several intracellular pathways.
Caption: Histamine H3 Receptor Signaling Pathways Modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of Proxyfan
Caption: Plausible Synthetic Workflow for this compound.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human or rat histamine H3 receptor.
-
[³H]-Nα-methylhistamine (Radioligand).
-
This compound (Test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in binding buffer.
-
Dilute the radioligand to a final concentration of approximately 1 nM in binding buffer.
-
Resuspend the cell membranes in binding buffer to a concentration of 10-20 µg of protein per assay tube.
-
-
Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine) for non-specific binding.
-
50 µL of the diluted this compound or vehicle.
-
50 µL of the diluted radioligand.
-
50 µL of the membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This protocol outlines a method to assess the effect of this compound on cAMP levels in cells expressing the H3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
To stimulate cAMP production, add a sub-maximal concentration of forskolin (e.g., 1 µM).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ or IC₅₀ value from the dose-response curve.
-
Caption: Workflow for a cAMP Functional Assay.
Conclusion
This compound is a well-characterized and potent histamine H3 receptor ligand with a complex pharmacological profile. Its protean agonism makes it an invaluable research tool for dissecting the intricacies of H3 receptor signaling and function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and the histamine H3 receptor system. Further investigation into its diverse functional effects in different cellular and in vivo models will continue to elucidate its therapeutic potential.
Proxyfan Oxalate for Alzheimer's Treatment Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxyfan oxalate is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] The histaminergic system is implicated in various physiological processes such as sleep-wake cycles, attention, and cognition.[2] Consequently, H3R antagonists are being investigated as potential therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease (AD).[3][4]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols relevant to its investigation for Alzheimer's disease research.
Mechanism of Action
This compound is characterized as a "protean agonist" of the histamine H3 receptor.[5] This means its functional effect can range from full agonism to neutral antagonism or even inverse agonism, depending on the level of constitutive activity of the H3 receptor in a particular tissue or cell type. This complex pharmacology arises from the ability of the H3 receptor to exist in multiple conformational states.
As an antagonist at presynaptic H3 autoreceptors, proxyfan can block the feedback inhibition of histamine release, thereby increasing histaminergic tone in the brain. As a heteroreceptor antagonist, it can enhance the release of other neurotransmitters crucial for cognitive function, such as acetylcholine, which is known to be depleted in Alzheimer's disease.
Signaling Pathways
The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels. Furthermore, H3R activation has been shown to influence the MAPK and Akt/GSK-3β signaling pathways, which are critically involved in cell survival and synaptic plasticity.
Below are diagrams illustrating the key signaling pathways associated with the histamine H3 receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant H3 receptor ligands.
Table 1: Binding Affinity of this compound
| Receptor | Species | Ki (nM) | pKi | Reference |
| H3 | Rat | 2.9 | - | |
| H3 | Human | 2.7 | 8.62 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Effect | Potency/Efficacy | Reference |
| cAMP Inhibition | Partial Agonist | - | |
| MAPK Activity | Partial Agonist | - | |
| Histamine Release | Neutral Antagonist | - | |
| [3H]-Arachidonic Acid Release | Partial Inverse Agonist | - | |
| [35S]GTPγS Binding | Partial Agonist | - |
Table 3: Clinical Trial Results for H3 Receptor Antagonists in Alzheimer's Disease
| Compound | Phase | Primary Outcome Measure | Result | Reference |
| GSK239512 | II | Change in MMSE score | Not superior to placebo | |
| ABT-288 | II | Change in ADAS-Cog score | Not superior to placebo |
Note: There are no known clinical trials of this compound specifically for Alzheimer's disease.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are summaries of common protocols used in the preclinical assessment of H3 receptor ligands for cognitive enhancement.
In Vitro Assays
Histamine H3 Receptor Binding Assay
This assay determines the affinity of a compound for the H3 receptor.
-
Materials: Membranes from cells expressing recombinant human or rat H3 receptors, radioligand (e.g., [3H]-N-α-Methylhistamine), test compound (this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer, glass fiber filters.
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the adenylyl cyclase signaling pathway.
-
Materials: Cells expressing the H3 receptor, forskolin (an adenylyl cyclase activator), test compound, cell lysis buffer, cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure:
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Determine the effect of the test compound on forskolin-stimulated cAMP accumulation to classify it as an agonist, antagonist, or inverse agonist.
-
In Vivo Models
Scopolamine-Induced Amnesia Model
This is a widely used pharmacological model to induce a transient cognitive deficit, mimicking certain aspects of cholinergic dysfunction in Alzheimer's disease.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound (this compound) at various doses.
-
After a specific pre-treatment time, administer scopolamine (a muscarinic receptor antagonist) to induce amnesia.
-
Assess cognitive function using behavioral tests such as the Novel Object Recognition test or the Morris Water Maze.
-
Novel Object Recognition (NOR) Test
This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Familiarization/Training Phase: Place the animal in the arena with two identical objects. Record the time spent exploring each object.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena with one of the familiar objects and one novel object.
-
Data Analysis: Record the time spent exploring the familiar and the novel object. Calculate a discrimination index (DI), typically as (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar). A higher DI indicates better recognition memory.
-
Transgenic Mouse Models of Alzheimer's Disease
To investigate the effects of this compound on AD-related pathology, transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin 1 (PS1) with familial AD mutations are commonly used. These models, such as the APP/PS1 and 5xFAD mice, develop age-dependent amyloid plaques and cognitive deficits.
-
Experimental Design:
-
Treat transgenic and wild-type littermate mice with this compound or vehicle over a specified period.
-
Conduct behavioral testing (e.g., Morris Water Maze, NOR) to assess cognitive function.
-
At the end of the study, collect brain tissue for histopathological and biochemical analyses, including quantification of amyloid-beta plaques and tau pathology.
-
Synthesis of this compound
Conclusion
This compound is a valuable research tool for investigating the role of the histamine H3 receptor in cognitive processes relevant to Alzheimer's disease. Its unique "protean agonist" profile makes it an interesting compound for probing the complexities of H3R pharmacology. While preclinical data for other H3R antagonists in AD models have shown some promise, clinical trials have so far been disappointing. Further research is needed to fully elucidate the therapeutic potential of this compound and other H3R modulators for the treatment of Alzheimer's disease. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at advancing our understanding in this area.
References
- 1. pnas.org [pnas.org]
- 2. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentially Pathogenic Calcium Oxalate Dihydrate and Titanium Dioxide Crystals in the Alzheimer’s Disease Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protean agonism at histamine H3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Endogenous Histamine and Proxyfan Oxalate Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the relationship between endogenous histamine levels and the efficacy of Proxyfan oxalate, a potent and versatile histamine H3 receptor (H3R) ligand. This compound's unique "protean" agonism, allowing it to act as an agonist, neutral antagonist, or inverse agonist depending on the constitutive activity of the H3 receptor, makes understanding its interaction with endogenous histamine crucial for predicting its therapeutic effects. This document synthesizes key preclinical data, outlines detailed experimental protocols for assessing histamine dynamics and drug efficacy, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction: The Histamine H3 Receptor and this compound
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a critical role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] Its high constitutive activity in the absence of an agonist makes it a compelling target for drugs that can modulate this basal signaling.[2]
This compound is a high-affinity H3 receptor ligand with a complex pharmacological profile.[3][4] Its ability to stabilize different conformational states of the receptor allows it to exhibit a spectrum of activities.[5] As an inverse agonist, Proxyfan can block the constitutive activity of the H3 autoreceptor, leading to an increase in the synthesis and release of endogenous histamine. Conversely, in systems with low constitutive H3R activity, it can act as an agonist. This protean nature is central to its therapeutic potential and necessitates a thorough understanding of the histaminergic environment in which it operates.
Signaling Pathways and Mechanism of Action
This compound's efficacy is intrinsically linked to its modulation of the H3 receptor signaling cascade. The following diagram illustrates the primary mechanism by which an H3R inverse agonist like Proxyfan can increase histamine release.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and related H3R modulators. While direct correlational data between endogenous histamine levels and Proxyfan's effects are limited in single studies, the presented data allows for a comparative analysis of its dose-dependent actions.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki (Binding Affinity) | Rat | H3 | 2.9 nM | |
| Ki (Binding Affinity) | Human | H3 | 2.7 nM | |
| pKi (Binding Affinity) | - | H3 | 8.62 | |
| Functional Activity | - | Recombinant H3 | Partial agonist (cAMP inhibition) | |
| Functional Activity | - | Native H3 | Neutral antagonist (Histamine release) |
Table 2: In Vivo Efficacy of this compound on Behavioral Models
| Experimental Model | Species | Dose | Route | Effect | Reference |
| Fast-induced re-feeding | Rat | - | i.c.v. | Blocked the anorectic effect of thioperamide (H3R inverse agonist) | |
| Fast-induced re-feeding | Rat | - | i.c.v. | Blocked the orexigenic effect of imetit (H3R agonist) | |
| Contextual Fear Memory | Rat | 0.04 mg/kg | Systemic | Enhanced memory consolidation | |
| Contextual Fear Memory | Rat | 1.66 ng | Intra-BLA | Enhanced memory consolidation |
Table 3: Effect of H3R Modulators on Hypothalamic Histamine Release (In Vivo Microdialysis)
| Compound | Species | Dose | Route | % Change in Histamine Release | Reference |
| Thioperamide | Rat | 5 mg/kg | i.p. | ~200% increase | |
| Thioperamide | Rat | 5 mg/kg | i.p. | 300% increase |
Note: Data for thioperamide, a well-characterized H3R inverse agonist, is provided to illustrate the expected impact of H3R inverse agonism on endogenous histamine levels, a mechanism relevant to Proxyfan's action in systems with high constitutive H3R activity.
Detailed Experimental Protocols
Measurement of Endogenous Histamine Levels
This protocol outlines the steps for quantifying histamine in brain tissue homogenates.
Protocol Steps:
-
Sample Preparation: Brain tissue (e.g., hypothalamus) is homogenized in phosphate-buffered saline (PBS) and centrifuged. The resulting supernatant is collected for analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of histamine standards and samples to the appropriate wells of the anti-histamine antibody-coated microplate.
-
Add 50 µL of histamine-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate for 45 minutes at room temperature to allow for competitive binding.
-
Wash the plate four times with wash buffer to remove unbound components.
-
Add 100 µL of TMB substrate solution to each well and incubate for 20-30 minutes in the dark for color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The histamine concentration in the samples is then determined by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the color intensity.
This protocol describes the measurement of extracellular histamine in the rat hypothalamus.
Protocol Steps:
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., anterior hypothalamus) of an anesthetized rat.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). An equilibration period is allowed to establish a stable baseline of histamine release.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: this compound or vehicle is administered, and sample collection continues to monitor changes in extracellular histamine levels.
-
Histamine Quantification: The histamine concentration in the dialysate is measured using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Assessment of this compound Efficacy
This assay is used to assess the stimulant or sedative effects of this compound, which can be indicative of its action on central histaminergic and dopaminergic systems.
Protocol Steps:
-
Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for a period (e.g., 30-60 minutes).
-
Drug Administration: Animals are administered with various doses of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Data Recording: Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is recorded for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system.
-
Data Analysis: The data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Dose-response curves are generated to determine the effective dose range.
Conclusion
The efficacy of this compound is intricately tied to the level of endogenous histamine, which is in turn dictated by the constitutive activity of H3 receptors in specific neural circuits. As a protean agonist, this compound can either enhance or suppress histaminergic tone, leading to a range of physiological and behavioral outcomes. For drug development professionals and researchers, a comprehensive evaluation of Proxyfan's effects requires not only an assessment of its direct receptor interactions but also a detailed characterization of the resulting changes in the neurochemical environment. The experimental protocols and data presented in this guide provide a framework for such investigations, emphasizing the importance of a multi-faceted approach to understanding the pharmacology of this complex H3R ligand.
References
The Dual Role of Proxyfan Oxalate in Cellular Signaling: A Technical Guide to cAMP Inhibition and MAPK Activity
For Immediate Release
Shanghai, China – November 27, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the complex effects of Proxyfan oxalate on two critical cellular signaling pathways: cyclic adenosine monophosphate (cAMP) inhibition and mitogen-activated protein kinase (MAPK) activity. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
This compound is a potent and high-affinity ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The compound exhibits a unique pharmacological profile, acting as a "protean agonist." Its functional effect can range from a full agonist to a neutral antagonist or even an inverse agonist, depending on the specific cellular context, particularly the level of constitutive H3R activity and the associated G protein subtypes. This technical guide elucidates the current understanding of how this compound modulates downstream signaling, with a focus on its partial agonist effects on cAMP inhibition and MAPK activation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity at the histamine H3 receptor, compiled from seminal studies in the field.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species/Receptor Type | Preparation | Radioligand | Ki (nM) | Reference |
| Human H3 Receptor | CHO cell membranes | [125I]Iodoproxyfan | 0.8 ± 0.1 | Gbahou et al., 2003 |
| Rat H3 Receptor | Cerebral cortex | [125I]Iodoproxyfan | 1.0 ± 0.2 | Gbahou et al., 2003 |
Table 2: Functional Activity of this compound on cAMP Inhibition
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO (human H3R) | Forskolin-stimulated cAMP accumulation | EC50 (nM) | 3.2 ± 0.9 | Gbahou et al., 2003 |
| CHO (human H3R) | Forskolin-stimulated cAMP accumulation | Intrinsic Activity (%) | 65 ± 5 | Gbahou et al., 2003 |
| HEK293 (human H3R) | cAMP Assay | Agonist Activity | Full agonism relative to (R)-alpha-methylhistamine | Krueger et al., 2005[1] |
Table 3: Functional Activity of this compound on MAPK (ERK) Activation
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO (human H3R) | ERK Phosphorylation | EC50 (nM) | 13 ± 3 | Gbahou et al., 2003 |
| CHO (human H3R) | ERK Phosphorylation | Intrinsic Activity (%) | 77 ± 7 | Gbahou et al., 2003 |
Signaling Pathways
This compound exerts its effects by binding to the histamine H3 receptor, which is primarily coupled to the Gi/o family of G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, H3R activation can stimulate the MAPK/ERK pathway. The "protean agonism" of this compound arises from its ability to stabilize different conformational states of the H3R, leading to varied downstream effects depending on the basal activity of the receptor in a given system.
Caption: Histamine H3 Receptor Signaling Pathways.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, based on the protocols described by Gbahou et al. (2003) and Krueger et al. (2005).
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the human H3 receptor.
Caption: Workflow for cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture and Labeling: Chinese Hamster Ovary (CHO) cells stably expressing the human H3 receptor are cultured to near confluency. The cells are then incubated with [3H]adenine in a serum-free medium for a designated period to allow for incorporation into the cellular ATP pool.
-
Washing: Following incubation, the cells are washed to remove any unincorporated [3H]adenine.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.
-
Cell Lysis and Nucleotide Isolation: The reaction is stopped, and the cells are lysed. The cell lysates containing the radiolabeled nucleotides are collected.
-
cAMP Separation: [3H]cAMP is separated from other radiolabeled nucleotides, primarily [3H]ATP, using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantification: The amount of [3H]cAMP is quantified using liquid scintillation counting. The results are expressed as a percentage of the forskolin-stimulated cAMP accumulation, and dose-response curves are generated to determine the EC50 and intrinsic activity of this compound.
MAPK (ERK) Phosphorylation Assay
This assay determines the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.
Caption: Workflow for ERK Phosphorylation Assay.
Detailed Steps:
-
Cell Culture and Serum Starvation: CHO cells expressing the human H3 receptor are grown to a suitable confluency and then serum-starved for a period to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: The cells are treated with different concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for the subsequent steps.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK (phospho-ERK). Subsequently, the membrane is stripped and re-probed with an antibody that recognizes total ERK as a loading control.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Signal Detection: The signal is detected using a chemiluminescent substrate, and the resulting light is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to phospho-ERK is quantified and normalized to the total ERK signal. Dose-response curves are then plotted to calculate the EC50 for ERK activation.
Conclusion
This compound's protean agonism at the histamine H3 receptor presents a fascinating case study in GPCR pharmacology. Its ability to differentially modulate cAMP and MAPK signaling pathways depending on the cellular environment highlights the complexity of ligand-receptor interactions and their downstream consequences. The data and protocols presented in this technical guide offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, providing a solid foundation for further investigation into the therapeutic potential of H3R ligands. The intricate nature of this compound's activity underscores the importance of characterizing compound effects across multiple signaling outputs to fully understand their pharmacological profile.
References
Methodological & Application
Proxyfan Oxalate: Solubility, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxyfan oxalate is a potent and versatile histamine H3 receptor (H3R) ligand, exhibiting protean agonism, with activities ranging from a full agonist to an inverse agonist depending on the biological system.[1] Its ability to modulate H3R activity makes it a valuable tool in neuroscience, metabolic disease, and inflammation research.[2][3] This document provides detailed information on the solubility of this compound in common laboratory solvents, along with comprehensive protocols for its handling, storage, and use in experimental settings.
Solubility Data
This compound demonstrates good solubility in both dimethyl sulfoxide (DMSO) and water, facilitating its use in a variety of in vitro and in vivo studies. The quantitative solubility data is summarized in the table below.
| Solvent | Molar Solubility | Solubility (mg/mL) | Reference |
| DMSO | 100 mM | <33.24 mg/mL | [4][5] |
| Water | 100 mM | <33.23 mg/mL |
Note: The molecular weight of this compound is 306.32 g/mol . When preparing stock solutions, it is recommended to always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Sterile, purified water (e.g., Milli-Q)
-
Sterile polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol for 100 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 30.63 mg of this compound (assuming a molecular weight of 306.32 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).
Protocol for 100 mM Aqueous Stock Solution:
-
Weighing: Similar to the DMSO protocol, accurately weigh the desired amount of this compound.
-
Dissolution: Add the powder to a sterile vial and add the required volume of sterile, purified water.
-
Mixing: Vortex the solution vigorously. As with DMSO, gentle warming and sonication can be employed to ensure complete dissolution.
-
Storage: Store aqueous solutions in aliquots at -20°C. It is advisable to use aqueous solutions promptly after preparation.
General Handling and Storage Recommendations
-
Storage of Solid Compound: this compound powder should be stored desiccated at room temperature. For long-term storage, keeping it at -20°C is recommended.
-
Solution Stability: Once in solution, repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. It is best practice to prepare fresh dilutions for experiments from the frozen stock solution.
Signaling Pathway
This compound exerts its effects by modulating the histamine H3 receptor, a G protein-coupled receptor (GPCR). The H3R is primarily coupled to the Gi/o family of G proteins. The signaling cascade initiated by H3R modulation can vary depending on the specific cellular context and the protean nature of proxyfan.
Caption: this compound interaction with the H3R signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based assays with this compound.
References
Application Notes and Protocols for Proxyfan Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxyfan oxalate is a potent and versatile high-affinity histamine H3 receptor (H3R) ligand, exhibiting protean agonism.[1][2][3] Its functional activity can range from a full agonist to an inverse agonist depending on the constitutive activity of the H3 receptor in the specific biological system under investigation.[1] These characteristics make it a valuable tool for studying the physiological and pathological roles of the histaminergic system. This document provides detailed application notes on the recommended storage conditions for this compound, along with protocols for its handling and use in key cellular assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 306.32 g/mol | |
| Formula | C₁₃H₁₆N₂O・C₂H₂O₄ | |
| CAS Number | 1620017-81-3 | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and water |
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and ensure the reproducibility of experimental results. The following conditions are recommended based on supplier data sheets.
Solid Form
| Condition | Temperature | Duration | Notes |
| Long-term Storage | Room Temperature | Years | Store in a desiccated environment to prevent moisture absorption. |
| Shipping | Ambient Temperature | Weeks | The compound is stable for short periods during ordinary shipping. |
Stock Solutions
It is advisable to prepare concentrated stock solutions and store them in small aliquots to minimize freeze-thaw cycles.
| Solvent | Storage Temperature | Short-term (Days to Weeks) | Long-term (Months to Years) |
| DMSO or Water | 0 - 4°C | Recommended | Not Recommended |
| DMSO or Water | -20°C | Recommended | Recommended (up to several months) |
| DMSO or Water | -80°C | Recommended | Recommended (up to 6 months or longer) |
Note: For long-term storage of solutions, it is best practice to use airtight vials to prevent solvent evaporation and contamination.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the histamine H3 receptor, a G protein-coupled receptor (GPCR). The H3 receptor is primarily coupled to the Gαi/o subunit, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
References
Application Notes and Protocols for In Vitro Electrophysiology with Proxyfan Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proxyfan oxalate is a potent and selective ligand for the histamine H3 receptor (H3R).[1] The H3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.[2][3] Proxyfan's unique "protean" agonism allows it to act as an antagonist, inverse agonist, or agonist depending on the constitutive activity of the H3 receptor in the specific tissue being studied.[4][5] This characteristic makes it a valuable pharmacological tool for investigating the role of the histaminergic system in neuronal function.
This document provides a detailed protocol for using this compound in in vitro electrophysiology experiments, specifically focusing on whole-cell patch-clamp recordings from acute brain slices. This technique allows for the direct measurement of how Proxyfan modulates neuronal excitability, synaptic transmission, and plasticity.
Mechanism of Action of the Histamine H3 Receptor
The H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the G-protein complex. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. As a presynaptic receptor, its activation typically leads to the inhibition of voltage-gated calcium channels, which in turn reduces neurotransmitter release. By acting on these receptors, Proxyfan can either block the effects of endogenous histamine (antagonist activity) or reduce the receptor's basal constitutive activity (inverse agonist activity), leading to an increase in neurotransmitter release. In systems with low constitutive activity, it may act as an agonist.
Quantitative Data Summary
This compound's pharmacological profile has been characterized in various assays. The following tables summarize its binding affinity and provide representative data on its electrophysiological effects observed in relevant studies.
Table 1: Pharmacological Properties of Proxyfan
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Ki | Rat H3 Receptor | 2.9 nM | |
| Ki | Human H3 Receptor | 2.7 nM |
| pKi | Recombinant H3 Receptor | 8.62 | |
Table 2: Representative Electrophysiological Effects of H3 Receptor Ligands Note: This table includes data for Proxyfan and other H3 ligands to illustrate typical effects, as detailed quantitative data for Proxyfan's direct impact on synaptic currents is limited. The primary role demonstrated for Proxyfan is blocking the effects of other H3 ligands.
| Preparation | Ligand (Concentration) | Effect | Quantitative Change | Reference |
| Rat Hypothalamic VMN Slices | Proxyfan (20 µM) | No direct effect on firing rate. | No significant change from basal firing rate (1.86 ± 1.33 Hz). | |
| Rat Hypothalamic VMN Slices | Imetit (H3 Agonist, 5 µM) | Decreased neuronal firing rate. | Firing rate reduced from 1.86 ± 1.33 Hz to 0.47 ± 0.42 Hz. | |
| Rat Hypothalamic VMN Slices | Imetit + Proxyfan (20 µM) | Blocked the inhibitory effect of Imetit. | Firing rate returned to near-basal levels. | |
| Rat Dentate Gyrus Slices | R-α-methylhistamine (H3 Agonist, 0.1-10 µM) | Depression of excitatory postsynaptic currents (EPSCs). | Concentration-dependent reduction in EPSC amplitude. | |
| Rat Dentate Gyrus Slices | Thioperamide (H3 Antagonist, 10 µM) | Blocked the effect of histamine on EPSCs. | Prevented histamine-induced depression of synaptic transmission. |
Detailed Experimental Protocol: Whole-Cell Patch-Clamp in Acute Brain Slices
Objective: To characterize the effects of this compound on synaptic transmission and intrinsic excitability of neurons in a specific brain region (e.g., hippocampus, cortex, or hypothalamus).
Principle: The whole-cell patch-clamp technique allows for the high-fidelity recording of electrical activity from a single neuron. By obtaining a gigaseal between the micropipette and the cell membrane and then rupturing the membrane patch, one can control the neuron's membrane potential (voltage-clamp) to measure synaptic currents or control the injected current (current-clamp) to measure changes in membrane potential and firing patterns. Proxyfan is applied via the perfusion solution to observe its effects in real-time.
4.1. Materials and Reagents
-
Equipment:
-
Vibrating microtome (Vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Upright microscope with DIC optics
-
Micromanipulator
-
Patch-clamp amplifier and digitizer
-
Perfusion system
-
Carbogen gas tank (95% O₂ / 5% CO₂)
-
Water bath
-
pH meter and osmometer
-
Glass capillary puller
-
-
Solutions:
-
This compound Stock Solution: Prepare a 10-20 mM stock solution in sterile water or DMSO. Store aliquots at -20°C. The final concentration in the recording solution will typically be in the nM to low µM range.
-
NMDG-Based Cutting Solution (Protective Recovery Method):
-
92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄.
-
Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm. Keep ice-cold and continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (ACSF) for Recording:
-
124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM Glucose, 2 mM CaCl₂, 1 mM MgSO₄.
-
Continuously bubble with carbogen for at least 30 minutes before use. Osmolarity ~300-310 mOsm.
-
-
Intracellular (Pipette) Solution (K-Gluconate based for current-clamp):
-
135 mM K-Gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA.
-
Adjust pH to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm. Filter and store frozen.
-
-
4.2. Protocol Steps
Part A: Acute Brain Slice Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines. Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in the ice-cold NMDG solution.
-
Slicing: Mount the brain onto the vibratome stage. Make coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated NMDG solution.
-
Recovery: Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes. Afterwards, transfer the slices to a holding chamber with carbogenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.
Part B: Whole-Cell Recording and Drug Application
-
Slice Transfer: Place a single slice into the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min.
-
Neuron Identification: Using the microscope, identify a healthy-looking neuron in the brain region of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Pipette Placement and Seal Formation: Pull a glass micropipette with a resistance of 3-7 MΩ when filled with intracellular solution. Under positive pressure, approach the target neuron. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Access: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording:
-
To study synaptic transmission: In voltage-clamp mode (holding potential at -70 mV for excitatory currents or 0 mV for inhibitory currents), record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs) for 5-10 minutes to establish a stable baseline.
-
To study neuronal excitability: In current-clamp mode, record the resting membrane potential and firing response to depolarizing current injections.
-
-
Proxyfan Application: Switch the perfusion line to ACSF containing the desired final concentration of this compound.
-
Effect Recording: Record for 10-15 minutes to allow the drug effect to reach a steady state.
-
Washout: Switch the perfusion back to the control ACSF to wash out the drug and observe any reversal of the effect.
4.3. Data Analysis
-
Analyze synaptic events (sEPSCs/sIPSCs) for changes in frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor sensitivity or number).
-
Analyze current-clamp data for changes in resting membrane potential, input resistance, and action potential firing frequency.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare baseline, drug, and washout conditions.
Troubleshooting
-
Poor Slice Health: Ensure the cutting solution is ice-cold and constantly oxygenated. Minimize the time between perfusion and slicing.
-
Difficulty Forming a Gigaseal: Use healthy, smooth-surfaced neurons. Ensure the ACSF is clean and filtered. The pipette tip should be clean.
-
No Drug Effect: Verify the concentration and preparation of the Proxyfan stock solution. Ensure the perfusion system is working correctly and the drug is reaching the slice. The targeted neurons may not express a sufficient density of H3 receptors.
-
Unstable Recording: Ensure the mechanical stability of the setup. If recording becomes unstable after drug application, it could be a pharmacological effect on cell health or channel activity.
Disclaimer: This protocol is intended for research purposes only. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
- 1. Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The H3 receptor protean agonist proxyfan enhances the expression of fear memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic properties of the histamine H3 receptor protean agonist proxyfan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Feeding Behavior with Proxyfan Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxyfan oxalate is a potent and selective histamine H3 receptor antagonist.[1] In the context of feeding behavior research, it uniquely functions as a neutral antagonist .[2][3] This means that when administered alone, it does not intrinsically alter food intake. However, it effectively blocks the effects of both histamine H3 receptor agonists (which typically increase food intake) and inverse agonists (which tend to decrease food intake).[2][3] This property makes this compound an invaluable tool for elucidating the role of the histamine H3 receptor in the complex regulation of appetite and for characterizing the specific effects of H3 receptor-targeted compounds.
These application notes provide detailed protocols for utilizing this compound in preclinical studies of feeding behavior, with a focus on rodent models. The included methodologies cover dose selection, experimental procedures for assessing food intake, and analysis of feeding patterns.
Mechanism of Action
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively, in the central nervous system. By blocking the H3 receptor, proxyfan can prevent the effects of ligands that would otherwise modulate these neurotransmitter systems to alter feeding behavior. A key brain region implicated in the effects of H3 receptor ligands on feeding is the ventromedial nucleus (VMN) of the hypothalamus.
Data Presentation: this compound Dosage for Feeding Studies
The following table summarizes the effective dosages of this compound as a neutral antagonist in feeding behavior studies, particularly in blocking the effects of H3 receptor agonists and inverse agonists.
| Compound | Animal Model | Dosage | Route of Administration | Effect | Reference |
| This compound | Rat | 0.2 - 5.0 mg/kg | Intraperitoneal (i.p.) | No intrinsic effect on food intake. | |
| This compound | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Blocks the orexigenic (appetite-stimulating) effect of imetit (10 mg/kg, i.p.). | |
| This compound | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Blocks the anorectic (appetite-suppressing) effect of thioperamide (2 mg/kg, i.p.). |
Experimental Protocols
General Preparation and Administration of this compound
a. Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Syringes and needles for administration (e.g., 25-27 gauge)
-
Animal scale
b. Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile saline. The concentration should be calculated based on the desired final injection volume and the highest dose to be administered. For example, to administer a 5 mg/kg dose in a 1 ml/kg injection volume, a 5 mg/ml solution is required.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Dose Calculation: Calculate the injection volume for each animal based on its most recent body weight.
-
Administration: Administer the calculated volume of the this compound solution via the desired route (e.g., intraperitoneal injection). For antagonist studies, proxyfan is typically administered a short time (e.g., 15-30 minutes) before the administration of the H3 agonist or inverse agonist.
Measurement of Food Intake
a. Objective: To quantify the total amount of food consumed over a specified period.
b. Materials:
-
Individually housed animal cages with specialized food hoppers
-
Standard rodent chow or a specific diet of interest
-
A balance capable of measuring to at least two decimal places
-
Automated food intake monitoring systems (optional)
c. Procedure:
-
Acclimation: Acclimate individually housed animals to the experimental conditions (e.g., single housing, specific diet) for a minimum of 3 days before the start of the experiment.
-
Baseline Measurement: Measure and record the initial weight of the food provided to each animal.
-
Drug Administration: Administer this compound and/or the test compound (H3 agonist/inverse agonist) as described in Protocol 1.
-
Food Intake Measurement: At predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection), remove the food hopper and weigh the remaining food.
-
Calculation: Calculate the food intake by subtracting the final weight of the food from the initial weight. Account for any spillage by placing a collection tray beneath the food hopper and weighing the spilled food.
-
Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Meal Pattern Analysis
a. Objective: To analyze the microstructure of feeding behavior, including the number of meals, the size of each meal, and the interval between meals.
b. Materials:
-
Automated feeding monitoring system that can record the time and amount of each feeding bout.
c. Procedure:
-
Acclimation: Acclimate animals to the automated feeding system for several days until a stable baseline feeding pattern is established.
-
Drug Administration: Administer this compound and/or the test compound.
-
Data Collection: The automated system will continuously record feeding events.
-
Data Analysis: Define a "meal" based on a minimum bout size and a minimum inter-meal interval (e.g., a meal is a bout of at least 0.2 g separated from the next bout by at least 10 minutes). Analyze the following parameters:
-
Meal Number: The total number of meals initiated during the recording period.
-
Meal Size: The average amount of food consumed per meal.
-
Inter-Meal Interval (IMI): The average time between the end of one meal and the beginning of the next.
-
Satiety Ratio: The IMI divided by the size of the preceding meal.
-
Behavioral Satiety Sequence (BSS)
a. Objective: To assess the natural progression of behaviors that follow food consumption and determine if a compound's effect on food intake is due to an enhancement of satiety or to a disruption of normal behavior (e.g., malaise).
b. Materials:
-
A transparent observation chamber.
-
A pre-weighed amount of a palatable food.
-
A video recording system.
c. Procedure:
-
Fasting: Mildly fast the animals (e.g., 4-6 hours) to ensure they are motivated to eat.
-
Drug Administration: Administer this compound and/or the test compound.
-
Observation Period: Place the animal in the observation chamber with the pre-weighed palatable food.
-
Behavioral Scoring: Observe and score the animal's behavior continuously or at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The primary behaviors to score are:
-
Feeding: Actively consuming food.
-
Grooming: Self-grooming behavior.
-
Locomotion/Exploration: Moving around the chamber.
-
Resting: Lying down or being inactive.
-
-
Data Analysis: A normal BSS consists of a transition from feeding to grooming and then to resting. Analyze the duration and latency to the onset of each behavior. A compound that enhances satiety would be expected to shorten the time spent feeding and hasten the transition to resting, while preserving the natural sequence.
Mandatory Visualizations
Caption: Signaling pathway of histamine H3 receptor in appetite regulation.
Caption: Experimental workflow for a this compound antagonist study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Resolved Fluorescent Based [Eu]-GTP Binding Assay with Proxyfan Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery. The histamine H3 receptor, a member of this family, is predominantly expressed in the central nervous system and modulates the release of various neurotransmitters.[1][2] This makes it an attractive target for the treatment of neurological and cognitive disorders.[1][2]
This document provides a detailed protocol for a time-resolved fluorescence (TRF) based Europium-GTP ([Eu]-GTP) binding assay to characterize the interaction of compounds with the histamine H3 receptor. This non-radioactive assay format offers a high-throughput and sensitive method to measure the activation of Gαi/o proteins, the primary signaling partners of the H3 receptor.[3] The protocol will focus on the use of Proxyfan oxalate, a potent and selective histamine H3 receptor antagonist, to demonstrate the utility of this assay in identifying and characterizing receptor antagonists.
Principle of the Assay
The [Eu]-GTP binding assay is a functional assay that measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable, fluorescently labeled GTP analog, [Eu]-GTP, to the Gα subunit of the G protein. In the inactive state, the Gα subunit is bound to GDP. Upon agonist stimulation of the receptor, a conformational change is induced in the G protein, leading to the exchange of GDP for GTP. The amount of [Eu]-GTP bound to the G protein is proportional to the extent of receptor activation and can be quantified using time-resolved fluorescence, a technique that minimizes background fluorescence and enhances signal-to-noise ratio. Antagonists, such as this compound, will compete with agonists for binding to the receptor, thereby inhibiting agonist-induced [Eu]-GTP binding.
Signaling Pathway
The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other downstream effectors.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow
The experimental workflow for the time-resolved fluorescent based [Eu]-GTP binding assay involves several key steps, from reagent preparation to data analysis.
Caption: Experimental Workflow for the [Eu]-GTP Binding Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Human recombinant Histamine H3 receptor membranes | PerkinElmer | ES-392-M |
| This compound | Tocris Bioscience | 2247 |
| Imetit dihydrobromide (Agonist) | Tocris Bioscience | 0693 |
| DELFIA® Eu-GTP | PerkinElmer | AD0260 |
| Guanosine 5'-diphosphate (GDP) | Sigma-Aldrich | G7127 |
| GTPγS (for non-specific binding) | Sigma-Aldrich | G8634 |
| Saponin | Sigma-Aldrich | S7900 |
| HEPES | Sigma-Aldrich | H3375 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| NaCl | Sigma-Aldrich | S7653 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well Filter Plates | Millipore | MSHVN4510 |
| 96-well Collection Plates | Corning | 3363 |
| TRF-compatible Plate Reader | PerkinElmer | Victor or EnVision series |
Protocols
Preparation of Assay Buffer and Reagents
Assay Buffer: 50 mM HEPES, 130 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Prepare fresh and keep on ice.
Reagent Stock Solutions:
-
H3 Receptor Membranes: Thaw on ice and dilute to the optimized concentration (e.g., 7.5 µ g/well ) in Assay Buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO. Further dilute in Assay Buffer to the desired concentrations.
-
Imetit (Agonist): Prepare a 10 mM stock solution in water. Further dilute in Assay Buffer. A final concentration of 100 nM is often used for stimulation.
-
[Eu]-GTP: Reconstitute according to the manufacturer's instructions (e.g., PerkinElmer DELFIA kit). A typical final concentration is 3 nM.
-
GDP: Prepare a 1 mM stock solution in water. A final concentration of 3 µM is recommended.
-
Saponin: Prepare a 10 mg/mL stock solution in water. A final concentration of 100 µg/mL can be used to improve the signal window.
-
GTPγS: Prepare a 10 mM stock solution in water. Used to determine non-specific binding at a final concentration of 10 µM.
[Eu]-GTP Binding Assay Protocol for this compound (Antagonist Mode)
This protocol is designed for a 96-well filter plate format with a final assay volume of 100 µL.
-
Reagent Addition:
-
To each well of the filter plate, add the following in order:
-
25 µL of Assay Buffer (with Saponin if used).
-
25 µL of diluted H3 receptor membranes.
-
10 µL of GDP solution.
-
10 µL of various concentrations of this compound or vehicle (for total and basal binding). For non-specific binding wells, add 10 µL of GTPγS.
-
-
-
Pre-incubation:
-
Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 30 µL of a pre-mixed solution of Imetit (agonist) and [Eu]-GTP in Assay Buffer to all wells except for the basal binding wells (add Assay Buffer with [Eu]-GTP only).
-
-
Incubation:
-
Incubate the plate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
-
Washing:
-
Wash the wells 3 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
-
Drying:
-
Dry the filter plate under a lamp or in a low-temperature oven.
-
-
Detection:
-
Place the filter plate into a compatible cassette with a collection plate.
-
Read the time-resolved fluorescence on a TRF-compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm).
-
Data Analysis
-
Subtract Background: Subtract the average counts from the non-specific binding wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Signal with Proxyfan - Basal Signal) / (Total Stimulated Signal - Basal Signal)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Table 1: Materials and Optimized Concentrations for [Eu]-GTP Binding Assay
| Component | Optimized Final Concentration |
| H3 Receptor Membranes | 7.5 µ g/well |
| [Eu]-GTP | 3 nM |
| GDP | 3 µM |
| MgCl₂ | 10 mM |
| NaCl | 130 mM |
| Saponin | 100 µg/mL |
| Imetit (Agonist) | 100 nM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 30°C |
Data synthesized from Singh et al., 2012.
Table 2: Example Data for this compound Inhibition of Imetit-Stimulated [Eu]-GTP Binding
| This compound (nM) | TRF Counts (Mean ± SD) | % Inhibition |
| 0 (Total Stimulated) | 17,776 ± 362 | 0% |
| 0.1 | 16,540 ± 310 | 8.1% |
| 1 | 13,895 ± 285 | 25.4% |
| 10 | 8,950 ± 210 | 57.7% |
| 100 | 6,500 ± 180 | 73.6% |
| 1000 | 6,200 ± 150 | 75.5% |
| Basal | 6,115 ± 231 | 100% |
| Non-specific (10 µM GTPγS) | 2,238 ± 111 | - |
| Calculated IC₅₀ | ~5 nM |
This is example data based on typical results and published affinity values. Actual results may vary.
Conclusion
The time-resolved fluorescence-based [Eu]-GTP binding assay is a robust and sensitive method for studying the functional activity of the histamine H3 receptor. This application note provides a detailed protocol for utilizing this assay to characterize the inhibitory effects of antagonists like this compound. The non-radioactive nature of this assay makes it highly suitable for high-throughput screening and lead optimization in drug discovery programs targeting the H3 receptor.
References
Application Notes and Protocols: c-Fos Mapping to Measure Proxyfan Oxalate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxyfan oxalate is a potent and selective antagonist/inverse agonist of the histamine H3 receptor, a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] Assessing the in vivo activity and target engagement of compounds like Proxyfan is crucial for drug development. c-Fos mapping is a powerful technique used to identify neuronal populations that are activated in response to pharmacological stimuli.[4][5] The immediate early gene c-fos is rapidly transcribed in neurons following depolarization and increased intracellular calcium levels, making its protein product, c-Fos, a reliable marker of recent neuronal activity.
These application notes provide a detailed protocol for utilizing c-Fos immunohistochemistry to map the neuronal activity induced by this compound administration in preclinical models. By quantifying the expression of c-Fos in specific brain regions, researchers can elucidate the neuroanatomical circuits modulated by Proxyfan and gain insights into its mechanism of action. This method is particularly useful for dose-response studies and for confirming the engagement of the histamine H3 receptor in vivo.
Principle of the Method
The histamine H3 receptor functions primarily as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters. As an inverse agonist, this compound can inhibit the constitutive activity of the H3 receptor, leading to an increase in histamine release and subsequent activation of postsynaptic histamine receptors (e.g., H1 and H2). This enhanced histaminergic neurotransmission activates specific neuronal populations, which can be visualized and quantified by detecting the expression of the c-Fos protein. In some contexts, Proxyfan can also act as a neutral antagonist, blocking the effects of H3 receptor agonists or other inverse agonists. c-Fos mapping, therefore, provides a functional readout of Proxyfan's activity at the H3 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the histamine H3 receptor and the experimental workflow for c-Fos mapping of this compound activity.
Caption: Signaling pathway of this compound at the histamine H3 receptor leading to c-Fos expression.
Caption: Experimental workflow for c-Fos mapping of this compound activity.
Experimental Protocols
Animal Handling and Dosing
-
Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
A typical dose range for exploring the effects of Proxyfan could be 1, 3, and 10 mg/kg.
-
Include a vehicle-treated control group.
-
Tissue Preparation
-
Perfusion: 90-120 minutes after drug administration, deeply anesthetize the animals (e.g., with an overdose of sodium pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks. This step is for cryosectioning.
-
Sectioning: Using a cryostat or a vibrating microtome, cut coronal or sagittal brain sections at a thickness of 30-40 µm. Collect sections in a cryoprotectant solution and store them at -20°C until use.
c-Fos Immunohistochemistry Protocol
This protocol is adapted for free-floating sections.
-
Washing: Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 48 hours at 4°C. The optimal antibody concentration should be determined empirically.
-
Washing: Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBST for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate sections in an ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Chromogenic Detection: Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Washing: Stop the reaction by washing the sections thoroughly with PBS.
-
Mounting, Dehydration, and Coverslipping: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of graded ethanol solutions, clear in xylene, and coverslip with a permanent mounting medium.
Data Acquisition and Analysis
-
Image Acquisition:
-
Use a bright-field microscope equipped with a digital camera to capture images of the brain regions of interest.
-
Ensure consistent lighting and magnification settings across all samples.
-
-
Quantification of c-Fos-Positive Neurons:
-
Define the anatomical boundaries of the brain regions of interest using a stereotaxic atlas.
-
Count the number of c-Fos-positive nuclei within each region. c-Fos-positive cells are identified by their dark nuclear staining.
-
Automated or semi-automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or specialized software like TruAI™) can be used for unbiased and efficient cell counting.
-
The counting can be performed on a defined area within each brain region, and the data can be expressed as the number of c-Fos-positive cells per mm².
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the number of c-Fos-positive cells between the vehicle and this compound-treated groups.
-
A p-value of <0.05 is typically considered statistically significant.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results of a c-Fos mapping study for this compound.
Table 1: Dose-Dependent Effect of this compound on c-Fos Expression in Key Brain Regions
| Brain Region | Vehicle (cells/mm²) | This compound (1 mg/kg) (cells/mm²) | This compound (3 mg/kg) (cells/mm²) | This compound (10 mg/kg) (cells/mm²) |
| Cortex | ||||
| - Prefrontal Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| - Cingulate Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hypothalamus | ||||
| - Ventromedial Nucleus (VMN) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| - Tuberomammillary Nucleus (TMN) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Amygdala | ||||
| - Central Nucleus | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hippocampus | ||||
| - CA1 Region | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| - Dentate Gyrus | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Time-Course of c-Fos Expression Following this compound (10 mg/kg) Administration in the Ventromedial Hypothalamus (VMN)
| Time Post-Administration | Number of c-Fos Positive Cells in VMN (Mean ± SEM) |
| 30 minutes | |
| 60 minutes | |
| 90 minutes | |
| 120 minutes | |
| 240 minutes |
Troubleshooting
-
High Background Staining:
-
Ensure adequate perfusion to remove all blood.
-
Increase the duration of the blocking step or the concentration of the blocking agent.
-
Optimize the primary and secondary antibody concentrations.
-
-
Weak or No Signal:
-
Confirm the activity of the primary antibody.
-
Check the expiration dates and proper storage of all reagents.
-
Ensure the post-dosing incubation time is optimal for c-Fos protein expression (typically 90-120 minutes).
-
-
Inconsistent Staining:
-
Ensure uniform treatment of all sections during the staining procedure.
-
Use a consistent section thickness.
-
Conclusion
c-Fos mapping is a valuable and widely used technique for assessing the in vivo neuronal activity of pharmacological compounds. This application note provides a comprehensive framework for using c-Fos immunohistochemistry to measure the activity of this compound. By following these detailed protocols, researchers can effectively map the neuronal circuits modulated by this histamine H3 receptor antagonist/inverse agonist, thereby advancing our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic properties of the histamine H3 receptor protean agonist proxyfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 5. gubra.dk [gubra.dk]
Application Notes and Protocols for Proxyfan Oxalate in Obesity Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxyfan oxalate is a potent and selective histamine H3 receptor (H3R) antagonist. The histamine H3 receptor is primarily expressed in the central nervous system and plays a crucial role as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters involved in energy homeostasis, such as dopamine, serotonin, and norepinephrine. Due to this regulatory role, H3R ligands have been investigated for their therapeutic potential in a variety of neurological and metabolic disorders, including obesity.
These application notes provide a comprehensive overview of the use of this compound in preclinical obesity research. The information compiled herein is based on available scientific literature and established methodologies for evaluating anti-obesity compounds in rodent models.
Mechanism of Action in Obesity
Proxyfan acts as a protean agonist at the histamine H3 receptor, capable of producing a range of effects including agonist, inverse agonist, and antagonist activities.[1] Its potential in obesity research stems from the broader understanding that H3R antagonists/inverse agonists can modulate the histaminergic system to reduce food intake and body weight. The proposed mechanism involves the blockade of presynaptic H3 autoreceptors on histaminergic neurons. This disinhibition leads to increased histamine release in key brain regions, such as the hypothalamus, which is a critical center for appetite regulation. Elevated histamine levels are thought to activate postsynaptic histamine H1 receptors, promoting satiety and reducing food consumption.
Data Presentation: Efficacy of Proxyfan and Other H3R Ligands in Obesity Models
Due to limited publicly available data specifically detailing the effects of this compound on body weight, food intake, and fat mass in obesity models, the following tables include data from a study on Proxyfan's anti-diabetic properties and comparative data from studies on other H3R ligands to provide context for expected outcomes.
Table 1: Effects of Proxyfan on Glucose Metabolism in Diet-Induced Obese (DIO) Mice
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Glucose Excursion | Diet-Induced Obese Mice | Proxyfan | 10 mg/kg, oral | Single dose | Significantly improved glucose tolerance after an intraperitoneal glucose tolerance test. | [1] |
| Plasma Glucose | Non-genetic Type 2 Diabetes Mouse Model | Proxyfan | 10 mg/kg, oral | Not specified | Reduced plasma glucose levels comparable to metformin (300 mg/kg). | [1] |
| Plasma Insulin | Diet-Induced Obese Mice | Proxyfan | 10 mg/kg, oral | Single dose | Significantly increased plasma insulin levels. | [1] |
Table 2: Representative Effects of Other H3R Antagonists/Inverse Agonists on Obesity Parameters in Rodent Models
| Compound | Animal Model | Dosage & Administration | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Thioperamide | Rats and Mice | Not specified | Not specified | Decreased | Decreased fast-induced feeding | |
| Pitolisant | Diet-Induced Obese Mice | 10 mg/kg, intraperitoneal | 14 days | Significantly less weight gain compared to control | Not specified |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the anti-obesity effects of this compound in a diet-induced obesity (DIO) mouse model.
Diet-Induced Obesity (DIO) Mouse Model Induction
This protocol is a standard method for inducing obesity in mice, making them suitable for testing anti-obesity compounds.
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, hyperinsulinemia, and hepatic steatosis on a high-fat diet.
-
Age: Start the diet at 4-5 weeks of age.
-
Housing: House mice individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
Obesity-Prone Group: Feed a high-fat diet (HFD) with 45% or 60% of calories derived from fat (typically lard-based).
-
-
Induction Period: Maintain mice on their respective diets for 12-20 weeks.
-
Monitoring: Monitor body weight and food intake weekly. Obesity is typically characterized by a significantly higher body weight and body fat percentage in the HFD group compared to the control group.
Evaluation of this compound Efficacy in DIO Mice
This protocol outlines the steps to assess the therapeutic potential of this compound on key obesity-related parameters.
-
Animals: Use male C57BL/6J mice with diet-induced obesity (as induced above).
-
Acclimatization: Acclimatize the obese mice to handling and administration procedures for at least one week before the start of the treatment.
-
Grouping: Randomly assign obese mice to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle for this compound)
-
This compound (e.g., 10 mg/kg, or a range of doses to determine dose-response)
-
Positive Control (optional, e.g., a known weight-loss drug)
-
-
Drug Administration:
-
Route: Oral gavage is a common and clinically relevant route of administration.
-
Frequency: Once daily administration.
-
Duration: A 28-day study is typical for assessing chronic effects on body weight.
-
-
Parameters to Measure:
-
Body Weight: Measure daily or every other day.
-
Food Intake: Measure daily by weighing the remaining food.
-
Body Composition: Measure fat mass and lean mass at the beginning and end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
-
Fasting Blood Glucose and Insulin: Collect blood samples at baseline and at the end of the study after an overnight fast.
-
Glucose Tolerance Test (GTT): Perform at the end of the treatment period to assess improvements in glucose metabolism.
-
Plasma Lipids: Measure triglycerides and cholesterol levels from terminal blood collection.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Visualizations
Signaling Pathway of H3R Antagonism in Appetite Regulation
Caption: H3R Antagonism by Proxyfan Increases Histamine Release and Promotes Satiety.
Experimental Workflow for Evaluating this compound in DIO Mice
Caption: Workflow for Preclinical Evaluation of this compound in Obesity.
References
Application Notes and Protocols: In Vivo Formulation of Proxyfan Oxalate for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxyfan oxalate is a potent and selective histamine H3 receptor antagonist, with Ki values of 2.9 nM and 2.7 nM for rat and human H3 receptors, respectively.[1] It demonstrates protean agonism, meaning its functional activity can range from a full agonist to an inverse agonist depending on the specific biological system.[2] This unique pharmacological profile makes it a valuable tool for investigating the role of the H3 receptor in various physiological processes, including neurological and metabolic functions.[3][4] This document provides detailed protocols for the preparation of this compound formulations suitable for in vivo injection, along with relevant technical data and a diagram of the associated signaling pathway.
Quantitative Data
A summary of the key physicochemical and biological properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 306.32 g/mol | |
| Formula | C₁₃H₁₆N₂O・C₂H₂O₄ | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in Water and DMSO | |
| Storage | Desiccate at room temperature. | |
| Binding Affinity (Ki) | 2.9 nM (rat H3R), 2.7 nM (human H3R) |
Signaling Pathway
This compound exerts its effects by modulating the histamine H3 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway associated with the H3 receptor.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Proxyfan Oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with dissolving Proxyfan oxalate in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
According to multiple suppliers, this compound is reported to be highly soluble in water. However, solubility can be influenced by various factors in experimental settings.[1][2]
Q2: Why might I be experiencing poor solubility of this compound in my aqueous buffer?
Even with good intrinsic water solubility, several factors can lead to dissolution problems in a buffered solution:
-
Buffer pH: The pH of your buffer can significantly impact the ionization state of Proxyfan, which contains a basic imidazole moiety. If the buffer pH is close to the pKa of the imidazole ring, the compound may be less soluble. Salt formation is a pH-dependent process.[3]
-
Buffer Composition and Ionic Strength: Certain ions in your buffer could potentially interact with this compound, leading to the formation of less soluble complexes. The presence of Tris-HCl buffer has been shown to enhance the aggregation of some oxalate crystals.[4]
-
Common Ion Effect: The presence of other oxalate salts or high concentrations of ions in the buffer could suppress the dissolution of this compound.[3]
-
Temperature: The temperature at which you are trying to dissolve the compound can affect its solubility.
-
Compound Purity and Batch-to-Batch Variability: While suppliers provide purity data, minor variations between batches could potentially influence solubility characteristics.
Q3: What are the recommended initial steps for dissolving this compound in an aqueous buffer?
Start with the simplest approach. Prepare the buffer and then add the accurately weighed this compound powder. Vortex or stir thoroughly. If solubility issues arise, proceed to the troubleshooting guide below.
Q4: Can I use a co-solvent to prepare a stock solution?
Yes, using a water-miscible organic solvent is a common and recommended strategy for compounds that are difficult to dissolve directly in aqueous buffers. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating highly concentrated stock solutions of this compound. These stock solutions can then be diluted to the final working concentration in your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 306.32 g/mol | |
| Formula | C₁₃H₁₆N₂O·C₂H₂O₄ | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. |
Solubility Data
| Solvent | Reported Solubility | Source |
| Water | Soluble to 100 mM | |
| <33.23 mg/mL | ||
| DMSO | Soluble to 100 mM | |
| <33.24 mg/mL |
Troubleshooting Guide: Dissolving this compound
If you are encountering difficulties dissolving this compound directly in your aqueous buffer, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is recommended for achieving a high concentration stock solution that can be easily diluted into aqueous buffers.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% cell-culture grade DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 3.265 mL of DMSO to 10 mg of this compound).
-
Promote Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If solids remain, place the vial in a sonicating water bath for 10-15 minutes.
-
As a final step, you may warm the solution to 37°C for 10 minutes.
-
-
Verify and Store: Ensure all solid material has dissolved by visual inspection. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Direct Dissolution in Aqueous Buffer (with Troubleshooting)
This protocol outlines the steps for direct dissolution and incorporates troubleshooting measures.
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust to the final pH.
-
Weigh Compound: Accurately weigh the required amount of this compound for your target concentration.
-
Initial Dissolution Attempt:
-
Add a portion of the buffer to the powder and vortex.
-
Gradually add the remaining buffer while stirring or vortexing.
-
-
Troubleshooting Steps (if not fully dissolved):
-
Sonication: Place the container in a sonicating water bath for 15-20 minutes.
-
Gentle Heating: Warm the solution to 37°C while stirring. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: If the compound remains insoluble, consider preparing a fresh solution and adjusting the pH of the buffer slightly. For a basic compound like Proxyfan, slightly lowering the pH can increase the proportion of the more soluble protonated form.
-
Co-solvent Method: If direct dissolution fails, revert to Protocol 1 and prepare a DMSO stock solution, followed by dilution into your aqueous buffer.
-
Signaling Pathway and Solubility Principle
Proxyfan is a ligand for the histamine H3 receptor, a G protein-coupled receptor (GPCR). Its activity can modulate downstream signaling pathways such as cAMP and MAPK. The solubility of this compound is crucial for its effective interaction with the receptor in aqueous experimental systems.
Caption: Effect of pH on the ionization and solubility of Proxyfan.
References
- 1. This compound (CAS 1620017-81-3): R&D Systems [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Factors determining types and morphologies of calcium oxalate crystals: molar concentrations, buffering, pH, stirring and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Proxyfan Oxalate Concentration for In Vivo Studies
Welcome to the technical support center for Proxyfan oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the planning and execution of in vivo experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| 1. What is the recommended starting concentration for this compound in in vivo studies? | The optimal concentration of this compound is dependent on the research question, animal model, and route of administration. Based on published studies, a general starting point for different routes are: • Oral (gavage): 10 mg/kg in mice has been shown to be effective.[1][2] • Intraperitoneal (i.p.): Doses ranging from 0.2 to 5.0 mg/kg have been used in rats.[3] A dose of 3 mg/kg has been shown to be effective in mice.[4] • Intracerebroventricular (i.c.v.): A concentration of 200 nM has been used in rats. • Intravenous (i.v.): While specific i.v. doses for Proxyfan are not readily available in the literature, a starting dose can be estimated based on the intraperitoneal dose, typically starting at a lower concentration. It is crucial to conduct a dose-response study to determine the optimal concentration for your specific experimental setup. |
| 2. How do I dissolve this compound for in vivo administration? | This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[5] For in vivo use, it is critical to use a biocompatible vehicle. • For oral administration: A common vehicle is 0.4% methylcellulose (MC) in water. • For intraperitoneal and intravenous administration: A multi-component vehicle is often necessary for poorly soluble compounds. A common formulation includes a combination of DMSO, PEG300, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Troubleshooting: If precipitation occurs upon addition of aqueous components, try increasing the percentage of PEG300 or Tween-80, or gently warming the solution. Always prepare fresh solutions and visually inspect for precipitates before administration. For intravenous administration, ensure the final solution is sterile and free of particulates by filtering through a 0.22 µm filter. |
| 3. My animals are showing signs of distress or unexpected side effects. What should I do? | Unexpected side effects can arise from the compound itself, the vehicle, or the administration procedure. • Compound-specific effects: As a histamine H3 receptor ligand, Proxyfan can have central nervous system effects. Monitor animals for changes in activity, feeding behavior, and other neurological signs. If adverse effects are observed, consider reducing the dose. • Vehicle toxicity: Some vehicles, particularly those containing high concentrations of DMSO or other organic solvents, can cause local irritation or systemic toxicity. If you suspect vehicle toxicity, consider reducing the concentration of the organic solvent or using an alternative vehicle. Always run a vehicle-only control group. • Administration-related issues: Improper administration technique can cause injury or distress. Ensure proper training for the chosen route of administration. For oral gavage, use appropriate needle size and technique to avoid esophageal or stomach perforation. For injections, ensure the correct anatomical location to avoid organ damage. |
| 4. I am not observing the expected biological effect. What are the possible reasons? | Several factors can contribute to a lack of efficacy: • Suboptimal dose: The dose may be too low to elicit a response. A dose-response study is essential. • Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This can be influenced by the route of administration and the vehicle used. Consider pharmacokinetic studies to assess drug exposure. • Compound stability: Ensure the compound is stored correctly (desiccate at room temperature) and that the prepared solution is stable for the duration of the experiment. It is recommended to prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. • Animal model: The expression and function of the histamine H3 receptor can vary between species and even strains. Confirm that your animal model is appropriate for the study. |
| 5. Are there any known issues with the oxalate salt form of Proxyfan? | Oxalate itself can have biological effects, particularly on kidney function at high concentrations. Diets rich in sodium oxalate have been shown to induce chronic kidney disease in rats. While the amount of oxalate administered with a typical dose of this compound is likely low, it is a factor to consider, especially in long-term studies or in animals with pre-existing renal conditions. If there are concerns, consider using the free base form of Proxyfan if available, though this may have different solubility properties. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| Histamine H3 | Rat | 2.9 |
| Histamine H3 | Human | 2.7 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | up to 100 mM |
| DMSO | up to 100 mM |
Table 3: Reported In Vivo Dosages of Proxyfan
| Route of Administration | Species | Dosage/Concentration | Reference |
| Oral (gavage) | Mouse | 10 mg/kg | |
| Intraperitoneal (i.p.) | Rat | 0.2 - 5.0 mg/kg | |
| Intraperitoneal (i.p.) | Mouse | 3 mg/kg | |
| Intracerebroventricular (i.c.v.) | Rat | 200 nM | |
| Systemic | Rat | 0.04 mg/kg |
Experimental Protocols
This section provides detailed methodologies for common in vivo procedures involving this compound.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.4% Methylcellulose (MC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the animals.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.4% MC solution to the tube to achieve the final desired concentration.
-
Vortex the tube vigorously for 1-2 minutes to suspend the compound.
-
If the compound does not fully suspend, sonicate the tube for 5-10 minutes.
-
Visually inspect the suspension to ensure it is homogenous before each administration. Prepare this suspension fresh on the day of the experiment.
Protocol 2: Preparation of this compound for Intraperitoneal/Intravenous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (for i.v. administration)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final injection solution, use the following ratio: 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and vortex thoroughly to mix.
-
Add the Tween-80 and vortex again until the solution is clear.
-
Slowly add the sterile saline while vortexing to avoid precipitation.
-
For intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
-
Prepare the final solution fresh before each experiment and keep it at room temperature.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling pathway activated by Proxyfan.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. A Sodium Oxalate-Rich Diet Induces Chronic Kidney Disease and Cardiac Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Model of Oxalate Diet-Induced Chronic Kidney Disease in Dahl-Salt-Sensitive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Emulsion vehicle for poorly soluble drugs - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Interpreting Variable Results with Proxyfan Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting the variable experimental results observed with Proxyfan oxalate, a known protean agonist of the histamine H3 receptor (H3R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it described as a "protean agonist"?
This compound is a high-affinity ligand for the histamine H3 receptor.[1] It is classified as a "protean agonist" because its pharmacological activity can vary significantly depending on the experimental conditions.[1] Its effects can range from a full agonist to a partial agonist, neutral antagonist, or even an inverse agonist.[1] This variability is a key characteristic of protean agonists and is largely dependent on the constitutive activity of the H3 receptor in the specific test system.
Q2: What is constitutive receptor activity and how does it affect Proxyfan's action?
Constitutive activity refers to the ability of a receptor, such as the H3 receptor, to signal in the absence of an agonist. The H3 receptor is known to exhibit high levels of constitutive activity. Proxyfan's effect depends on the baseline level of this activity:
-
In systems with low constitutive activity: Proxyfan can act as an agonist, stimulating the receptor.
-
In systems with high constitutive activity: Proxyfan can act as an inverse agonist by reducing the baseline signaling to a lower level.
-
In the presence of a full agonist: Proxyfan can act as a neutral antagonist, blocking the agonist's effect without affecting the receptor's basal activity.
Q3: Why do I observe different effects of Proxyfan in different assays (e.g., agonist in a cAMP assay but antagonist in a histamine release assay)?
This is a classic example of Proxyfan's protean agonism and can be attributed to several factors:
-
Different Signaling Pathways: The H3 receptor can couple to various G proteins, primarily Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. However, it can also couple to other pathways, such as those involving MAPK activation. Proxyfan may stabilize different receptor conformations that preferentially activate one pathway over another.
-
Cellular Context: The specific cell line or tissue being used can have different levels of H3 receptor expression, G protein availability, and other signaling components, all of which can influence the net effect of Proxyfan. For instance, in the hypothalamic ventromedial nucleus, Proxyfan has been observed to act as a neutral antagonist in feeding behavior studies.
Troubleshooting Guide
Issue 1: Inconsistent or Poorly Reproducible Results
Possible Causes:
-
Variable Constitutive Activity: The level of H3 receptor constitutive activity can fluctuate between cell passages, with changes in cell density, or variations in media components.
-
Cell Line Instability: The expression level of the H3 receptor in transfected cell lines may not be stable over time.
-
Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can impact the sensitive equilibrium of a protean agonist's activity.
Solutions:
-
Standardize Cell Culture: Maintain a strict protocol for cell culture, including passage number, seeding density, and media composition.
-
Monitor Receptor Expression: Regularly check the expression level of the H3 receptor in your cell line, for example, through radioligand binding or western blotting.
-
Optimize and Standardize Assay Protocols: Carefully optimize and strictly adhere to all assay parameters.
Issue 2: Unexpected Agonist or Inverse Agonist Activity
Possible Causes:
-
High or Low Constitutive Activity: As explained in the FAQs, the level of constitutive activity in your system is a primary determinant of Proxyfan's effect.
-
G Protein Coupling: The specific G proteins expressed in your cell system will influence which signaling pathways are activated by Proxyfan.
Solutions:
-
Characterize Your System: Determine the level of constitutive H3 receptor activity in your experimental model. This can be done by measuring the basal activity in the absence of any ligand and observing the effect of a known inverse agonist.
-
Use a Neutral Antagonist: To confirm that the observed effect is H3 receptor-mediated, test whether it can be blocked by a neutral H3 receptor antagonist.
Quantitative Data
The following table summarizes the reported binding affinities and functional activities of this compound in various experimental systems. Note that EC50 and Emax values are highly system-dependent.
| Parameter | Species | Assay System | Value | Reference |
| Ki | Rat | Radioligand Binding | 2.9 nM | |
| Ki | Human | Radioligand Binding | 2.7 nM | |
| pKi | - | Radioligand Binding | 8.62 | |
| Functional Activity | - | cAMP Inhibition | Partial Agonist | |
| Functional Activity | - | MAPK Activity | Partial Agonist | |
| Functional Activity | - | Histamine Release | Neutral Antagonist | |
| Functional Activity | - | [3H]-Arachidonic Acid Release | Partial Inverse Agonist |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring H3 receptor-mediated inhibition of cAMP production.
-
Cell Culture: Seed CHO cells stably expressing the human H3 receptor in 24-well plates and grow to confluence.
-
Pre-labeling: Remove the culture medium and pre-label the cells with 2 µCi/ml [3H]-adenine in serum-free medium for 3 hours.
-
Washing: Wash the cells once with serum-free medium.
-
Pre-incubation: Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) with or without the desired concentration of antagonist (e.g., Proxyfan) and incubate for 30 minutes.
-
Stimulation: Add the agonist (e.g., histamine) and incubate for 10 minutes.
-
Lysis and Measurement: Lyse the cells and measure the accumulation of [3H]-cAMP using standard chromatography and liquid scintillation counting techniques.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by the H3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the H3 receptor or from brain tissue.
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS (e.g., 0.1 nM), and the desired concentrations of Proxyfan or other ligands in an appropriate assay buffer.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
[3H]-Arachidonic Acid Release Assay
This assay assesses the release of arachidonic acid, which can be modulated by H3 receptor signaling.
-
Cell Labeling: Incubate cells with [3H]-arachidonic acid to incorporate it into the cell membranes.
-
Washing: Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Stimulation: Stimulate the cells with Proxyfan or other ligands for a specific time.
-
Sample Collection: Collect the supernatant, which contains the released [3H]-arachidonic acid.
-
Measurement: Quantify the amount of radioactivity in the supernatant using a scintillation counter.
Visualizations
Caption: H3R signaling pathway activated by Proxyfan.
Caption: Influence of constitutive activity on Proxyfan's effect.
Caption: Troubleshooting workflow for inconsistent results.
References
Minimizing off-target effects of Proxyfan oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing potential off-target effects of Proxyfan oxalate. Given that publicly available broad off-target screening data for this compound is limited, this guide focuses on empowering researchers to assess and mitigate these effects in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ligand for the histamine H3 receptor (H3R).[1][2] It is characterized as a protean agonist, meaning its functional effect can range from agonist to neutral antagonist to inverse agonist depending on the level of constitutive activity of the H3 receptor in the specific biological system being studied. The H3 receptor is a Gi/Go-coupled G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: How selective is this compound for the histamine H3 receptor?
This compound exhibits high selectivity for the human and rat H3 receptors. It is reported to be over 1000-fold more potent at H3 receptors compared to other histamine receptor subtypes (H1, H2, and H4). However, its interaction with a broader range of unrelated GPCRs, ion channels, and enzymes has not been extensively published in publicly available resources.
Q3: What are the potential implications of off-target effects when using this compound?
Off-target effects occur when a compound interacts with unintended biological molecules. For a highly potent compound like this compound, even weak interactions with other targets could lead to confounding experimental results or misinterpretation of the observed phenotype. Potential off-target effects could manifest as unexpected cellular responses, altered signaling pathway activation, or unforeseen in vivo effects. Therefore, it is crucial to characterize the selectivity profile of this compound in the context of the specific experimental system.
Q4: What are the first steps I should take to investigate potential off-target effects of this compound in my experiments?
A systematic approach is recommended. Start by performing a dose-response curve for your primary, on-target effect to establish a potent concentration range. Then, consider utilizing counter-screening assays against related or functionally opposing receptors that are expressed in your system. If unexpected results persist, a broader off-target screening strategy, as outlined in the troubleshooting guides and experimental protocols below, should be implemented.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for the histamine H3 receptor.
| Target | Species | Assay Type | Affinity (Ki) | Reference |
| Histamine H3 Receptor | Human | Radioligand Binding | 2.7 nM | |
| Histamine H3 Receptor | Rat | Radioligand Binding | 2.9 nM |
Visualizing Key Pathways and Workflows
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Workflow for Investigating Off-Target Effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target receptor activation/inhibition | 1. Review the literature for expression of other GPCRs in your cell line that could be potential off-targets. 2. Perform a counter-screen using a radioligand competition binding assay (see protocol below) against the most likely off-targets. 3. If a significant off-target interaction is identified, determine the functional consequence using a relevant assay (e.g., cAMP assay for a Gi/Go-coupled receptor). |
| On-target effects are masking other cellular responses | 1. Use a lower concentration of this compound that is closer to its Ki for the H3 receptor to minimize the potential for engaging lower-affinity off-targets. 2. If possible, use a cell line with lower H3 receptor expression or utilize siRNA to knock down H3R expression as a control. |
| Compound solubility or stability issues | 1. Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO or water) before diluting in assay buffer. 2. Prepare fresh stock solutions regularly and store them under the recommended conditions. |
Issue 2: Discrepancy between in vitro potency and in vivo effects.
| Potential Cause | Troubleshooting Step |
| In vivo off-target engagement | 1. Consider the tissue distribution of potential off-targets. An off-target with low affinity might become relevant in a tissue where it is highly expressed and this compound accumulates. 2. Conduct ex vivo binding or functional assays on tissue homogenates from relevant organs to assess off-target engagement. |
| Metabolism of this compound to active metabolites | 1. Investigate the metabolic profile of this compound. Its imidazole moiety could potentially interact with cytochrome P450 (CYP) enzymes. 2. Perform in vitro CYP450 inhibition assays to determine if this compound or its metabolites interact with major CYP isoforms. |
| Pharmacokinetic/pharmacodynamic (PK/PD) mismatch | 1. Correlate the time course of the in vivo effect with the concentration of this compound in the target tissue. 2. A disconnect in the PK/PD relationship may suggest the involvement of an indirect or off-target mechanism. |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Screening
This protocol allows for the determination of the binding affinity (Ki) of this compound for a potential off-target GPCR.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest.
-
This compound.
-
Assay buffer (specific to the receptor).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filter mats (pre-soaked in polyethyleneimine, if necessary).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled ligand for non-specific binding.
-
50 µL of this compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for Off-Target Assessment
This protocol measures the ability of this compound to modulate the activity of a Gi/Go-coupled off-target receptor by quantifying changes in intracellular cAMP levels.
Materials:
-
Cells expressing the potential Gi/Go-coupled off-target receptor.
-
cAMP assay kit (e.g., HTRF, luminescence-based).
-
This compound.
-
Forskolin or another adenylyl cyclase activator.
-
A known agonist for the off-target receptor.
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that allows for optimal assay performance and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the cells and incubate for a specified time.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration (e.g., EC80) of a known agonist for the off-target receptor.
-
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the specific cAMP assay kit, lyse the cells and perform the detection steps.
-
Data Analysis:
-
Agonist Mode: A dose-dependent decrease in the forskolin-stimulated cAMP signal indicates that this compound is acting as an agonist at the off-target receptor.
-
Antagonist Mode: A dose-dependent reversal of the known agonist's inhibitory effect on the forskolin-stimulated cAMP signal indicates that this compound is acting as an antagonist at the off-target receptor.
-
Calculate EC50 or IC50 values from the respective dose-response curves.
-
References
Proxyfan oxalate degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Proxyfan oxalate. The information is designed to assist in designing and troubleshooting experiments to ensure the stability and integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent and selective histamine H3 receptor antagonist. For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C for the long term.[1][2][3]
Q2: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure which includes an imidazole ring and a phenylmethoxypropyl ether linkage, the following degradation pathways are likely under stress conditions:
-
Acidic Hydrolysis: The ether linkage of the phenylmethoxypropyl group is susceptible to cleavage under strong acidic conditions, potentially yielding 4-(3-hydroxypropyl)-1H-imidazole and benzyloxy-containing fragments.[4]
-
Oxidative Degradation: The imidazole ring is prone to oxidation, which can lead to the formation of various oxidized derivatives, including N-oxides. This can be initiated by exposure to air, peroxides in solvents, or strong oxidizing agents.
-
Photodegradation: Imidazole-containing compounds can be sensitive to light. Exposure to UV or high-intensity light may lead to the formation of photodegradation products through complex radical pathways.
-
Base-Mediated Degradation: The imidazole moiety can undergo base-mediated autoxidation. While the ether linkage is generally more stable to basic conditions than acidic conditions, strong bases could potentially facilitate other reactions.
Q3: I see unexpected peaks in my HPLC chromatogram during a stability study of this compound. What could be the cause?
Unexpected peaks in an HPLC chromatogram are often indicative of degradation products or impurities. Consider the following possibilities:
-
Degradation Products: If your sample has been subjected to stress conditions (acid, base, heat, light, oxidation), the new peaks likely correspond to degradation products. Refer to the potential degradation pathways mentioned in Q2 to hypothesize the structures.
-
Impurity in the Original Sample: The starting material may contain impurities. Always run a chromatogram of the initial, unstressed sample (T=0) as a reference.
-
Contamination: The new peaks could be from a contaminated solvent, buffer, or sample vial.
-
Interaction with Excipients (for formulations): If you are working with a formulation, this compound might be interacting with excipients.
Q4: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, adhere to the following best practices:
-
Storage: Strictly follow the recommended storage conditions (see Q1).
-
Solvent Selection: Use high-purity, peroxide-free solvents. If preparing aqueous solutions, use buffers to maintain a stable pH.
-
pH Control: Avoid strongly acidic or basic conditions unless intentionally studying degradation.
-
Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize the risk of degradation over time in solution.
Troubleshooting Guides
Problem 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent/pH | - Verify the pH of your solution. The imidazole moiety can be susceptible to degradation at non-optimal pH. - If using aqueous solutions, ensure they are adequately buffered. - Prepare stock solutions in aprotic, anhydrous solvents like DMSO and make fresh dilutions into aqueous buffers for experiments. |
| Oxidative Degradation | - Use freshly opened, high-purity solvents. - Degas aqueous buffers before use. - Consider adding an antioxidant if compatible with your experimental setup. - Prepare and handle solutions under an inert atmosphere. |
| Photodegradation | - Ensure all sample containers are opaque or wrapped to protect from light. - Minimize exposure to ambient light during experimental procedures. |
| Adsorption to Container | - While less common for small molecules, consider switching from plastic to glass containers to rule out adsorption. |
Problem 2: Appearance of Multiple Unknown Peaks in HPLC After Forced Degradation
| Possible Cause | Troubleshooting Steps |
| Multiple Degradation Pathways Occurring | - This is expected in forced degradation studies. - Analyze each stress condition (acid, base, oxidative, thermal, photolytic) separately to identify the degradation products specific to each pathway. - Use a stability-indicating HPLC method with sufficient resolution to separate all peaks. |
| Secondary Degradation | - Some initial degradation products may be unstable and degrade further. - Perform a time-course study of the forced degradation to observe the formation and disappearance of peaks over time. |
| Method-Related Artifacts | - Ensure the mobile phase is not reacting with the sample. - Check for carryover from previous injections. - Run a blank gradient to ensure the peaks are not from the system itself. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for specified time points.
-
Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for specified time points.
-
Dilute aliquots with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
Also, expose the stock solution to the same thermal stress.
-
At each time point, dissolve the solid or dilute the solution for analysis.
-
-
Photodegradation:
-
Expose the stock solution and solid drug substance to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase of acetonitrile and a buffered aqueous solution.
-
Use a photodiode array (PDA) detector to monitor the elution and obtain UV spectra of the parent drug and any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 N HCl at 60°C | 24 | 85.2 | 2 | 0.78 |
| 0.1 N NaOH at 60°C | 24 | 92.5 | 1 | 0.91 |
| 3% H₂O₂ at RT | 24 | 88.9 | 3 | 0.85, 1.12 |
| Thermal (80°C, solid) | 48 | 98.1 | 1 | 0.95 |
| Photolytic (ICH) | 24 | 91.3 | 2 | 0.82, 1.08 |
RRT = Relative Retention Time
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancing Brain Penetration of Proxyfan Oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the brain penetration of Proxyfan oxalate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a key consideration?
This compound is a potent and selective histamine H3 receptor antagonist with protean agonist properties, meaning its functional effect can vary depending on the level of constitutive receptor activity.[1][2][3][4] The histamine H3 receptor is predominantly expressed in the central nervous system (CNS), making brain penetration essential for therapeutic efficacy in neurological and psychiatric disorders.
Q2: What are the known physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its potential to cross the blood-brain barrier (BBB).
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₆N₂O·C₂H₂O₄ | |
| Molecular Weight | 306.32 g/mol | |
| Water Solubility | Soluble to 100 mM | |
| DMSO Solubility | Soluble to 100 mM |
Q3: Is there any existing data on the brain penetration of this compound?
Currently, there is no publicly available quantitative data (e.g., LogBB, Kp,uu) specifically detailing the brain penetration of this compound. However, studies on other systemically administered H3 receptor ligands, such as thioperamide, have shown that they can enter the brain and exert central effects. Therefore, it is plausible that Proxyfan also crosses the BBB to some extent. The first step in your research should be to experimentally determine its brain penetration profile.
Q4: What are the primary mechanisms that can limit the brain penetration of a small molecule like this compound?
The main factors that can hinder brain penetration are:
-
Low passive permeability across the blood-brain barrier (BBB).
-
Active efflux by transporter proteins like P-glycoprotein (P-gp) at the BBB.
-
High binding to plasma proteins , which reduces the concentration of free drug available to cross the BBB.
Q5: How might the oxalate salt form influence the brain penetration of Proxyfan?
The salt form of a drug can influence its physicochemical properties, such as solubility and dissolution rate, which can in turn affect its absorption and bioavailability. While high salt concentrations have been shown to disrupt BBB integrity under certain pathological conditions, the direct impact of the oxalate salt on Proxyfan's ability to cross the BBB is not well-documented. It is important to consider the properties of the free base form of Proxyfan in your experimental design and interpretation.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental evaluation of this compound's brain penetration.
In Vitro Barrier Models (PAMPA-BBB & Cell-Based Assays)
Problem: Low apparent permeability (Papp) of this compound in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Possible Cause 1: Inherent low passive permeability.
-
Troubleshooting:
-
Verify the physicochemical properties of Proxyfan. Molecules with high polar surface area (PSA > 90 Ų) or a high number of hydrogen bond donors (> 3) tend to have lower passive permeability.
-
Consider chemical modification of the Proxyfan molecule to increase its lipophilicity (e.g., by adding lipophilic groups) or to mask polar functional groups.
-
-
-
Possible Cause 2: Issues with the PAMPA-BBB assay setup.
-
Troubleshooting:
-
Ensure the integrity of the artificial membrane by running a control compound with known permeability.
-
Confirm that the concentration of this compound in the donor and acceptor wells is accurately measured, using a validated analytical method like LC-MS/MS.
-
-
Problem: Low Transendothelial/Transepithelial Electrical Resistance (TEER) values in cell-based BBB models (e.g., MDCK-MDR1).
-
Possible Cause 1: Incomplete cell monolayer formation.
-
Troubleshooting:
-
Optimize cell seeding density and culture time. MDCK cells typically require 3-7 days post-seeding to form a confluent monolayer with stable TEER values.
-
Ensure consistent culture conditions (temperature, CO₂, humidity).
-
Check for contamination in the cell culture.
-
-
-
Possible Cause 2: Technical issues with TEER measurement.
-
Troubleshooting:
-
Ensure electrodes are properly placed and fully immersed in the media.
-
Allow the plate to equilibrate to room temperature before measurement to avoid temperature-induced fluctuations in TEER.
-
Use the same batch of media for all measurements to ensure consistent ionic strength.
-
-
Problem: High efflux ratio (Papp(B-A) / Papp(A-B) > 2) for this compound in the MDCK-MDR1 assay.
-
Indication: This suggests that Proxyfan is a substrate of the P-glycoprotein (P-gp) efflux transporter.
-
Next Steps:
-
Confirm P-gp mediated efflux by co-incubating Proxyfan with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp involvement.
-
If P-gp efflux is confirmed, strategies to overcome this include:
-
Co-administration of a P-gp inhibitor in vivo.
-
Chemical modification of the Proxyfan structure to reduce its affinity for P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or altering the overall molecular shape.
-
-
In Vivo Studies
Problem: High variability in the brain-to-plasma concentration ratio (LogBB) of this compound in animal studies.
-
Possible Cause 1: Inconsistent experimental procedures.
-
Troubleshooting:
-
Standardize the route and timing of administration, as well as the time points for blood and brain tissue collection.
-
Ensure complete and consistent homogenization of brain tissue for drug extraction.
-
-
-
Possible Cause 2: Inter-animal physiological differences.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
-
-
Possible Cause 3: Analytical method variability.
-
Troubleshooting:
-
Validate the bioanalytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in both plasma and brain homogenate matrices.
-
Use a suitable internal standard to account for variations in sample processing and instrument response.
-
-
Experimental Protocols
PAMPA-BBB Assay for Passive Permeability Assessment
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane.
-
Coat the filter of each well in the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Add the donor solution to the wells of the coated filter plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (VA / (Area × Time)) × -ln(1 - CA(t) / Cequilibrium)
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
Time is the incubation time.
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted Brain Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
MDCK-MDR1 Assay for P-gp Efflux Assessment
This protocol outlines the steps to determine if this compound is a substrate for the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
This compound stock solution
-
Control compounds (known P-gp substrate and non-substrate)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Seed MDCK-MDR1 cells onto the Transwell® inserts and culture until a confluent monolayer is formed (typically 3-7 days).
-
Measure the TEER of the cell monolayers to ensure barrier integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-to-B transport (Apical to Basolateral): Add this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For B-to-A transport (Basolateral to Apical): Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both chambers.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio:
Efflux Ratio = Papp(B-A) / Papp(A-B)
Data Interpretation:
| Efflux Ratio | Interpretation |
| < 2 | Not a P-gp substrate |
| ≥ 2 | Potential P-gp substrate |
In Vivo Brain-to-Plasma Ratio (LogBB) Determination
This protocol provides a basic outline for determining the LogBB of this compound in a rodent model.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound formulation for administration (e.g., oral or intravenous)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS system
Procedure:
-
Administer this compound to the animals at a defined dose and route.
-
At a predetermined time point (e.g., when pseudo-equilibrium is expected), collect a blood sample via cardiac puncture and immediately harvest the brain.
-
Process the blood to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both plasma (Cp) and brain homogenate (Cb) using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio:
Brain/Plasma Ratio = Cb / Cp
-
Calculate LogBB:
LogBB = log₁₀(Brain/Plasma Ratio)
Data Interpretation:
| LogBB | Predicted Brain Penetration |
| > 0.5 | High |
| 0 to 0.5 | Moderate |
| < 0 | Low |
Visualizations
Caption: Experimental workflow for assessing and enhancing this compound brain penetration.
Caption: Troubleshooting logic for common issues in brain penetration studies.
Caption: Key pathways influencing this compound's brain penetration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 3. The effect of bile salts on the permeability and ultrastructure of the perfused, energy-depleted, rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Proxyfan Oxalate in cAMP Functional Assays
Welcome to the technical support center for researchers utilizing Proxyfan oxalate in cyclic AMP (cAMP) functional assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity histamine H3 receptor ligand. It is known as a "protean agonist," meaning its pharmacological effect can vary depending on the experimental system.[1] It can act as a full agonist, partial agonist, neutral antagonist, or inverse agonist depending on the level of constitutive activity of the H3 receptor and the specific signaling pathway being measured.
Q2: How does this compound affect intracellular cAMP levels?
The histamine H3 receptor is canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis. Therefore, an agonist at the H3 receptor will typically decrease intracellular cAMP levels. As a protean agonist, this compound's effect on cAMP can be complex:
-
In systems with low constitutive H3 receptor activity: Proxyfan may act as a partial agonist, causing a decrease in forskolin-stimulated cAMP levels.
-
In systems with high constitutive H3 receptor activity: Proxyfan may act as an inverse agonist, leading to an increase in basal cAMP levels.
-
In the presence of a potent agonist: Proxyfan may act as a neutral antagonist, blocking the agonist-induced decrease in cAMP.
Q3: Why am I not seeing the expected effect of this compound on cAMP levels?
The observed effect of this compound is highly dependent on the experimental conditions. Factors that can influence the outcome include:
-
Cell line and receptor expression level: The density of H3 receptors and the level of constitutive activity can vary significantly between cell lines.
-
G protein coupling: The specific Gi/o protein subtypes expressed in your cells can influence the signaling outcome.
-
Assay conditions: The concentration of forskolin used to stimulate adenylyl cyclase, incubation times, and the presence of phosphodiesterase (PDE) inhibitors can all impact the results.
Q4: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay with this compound?
Yes, it is generally recommended to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your cAMP assay. PDEs are enzymes that degrade cAMP, and their inhibition helps to amplify the signal and increase the assay window, making it easier to detect changes in cAMP levels induced by your test compound.
Troubleshooting Guide
This guide addresses common issues encountered during cAMP functional assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal (high basal cAMP) | 1. High constitutive H3 receptor activity: The cell line may have a high level of spontaneous, agonist-independent receptor signaling. 2. Cell stress: Over-confluent cells, harsh cell handling, or contamination can lead to elevated basal cAMP. 3. Inappropriate forskolin concentration: The forskolin concentration may be too high, leading to a saturated signal. | 1. Characterize the basal cAMP levels of your cell line. If constitutive activity is very high, consider using a cell line with lower receptor expression. 2. Ensure cells are healthy and sub-cultured regularly. Handle cells gently during plating and media changes. 3. Perform a forskolin dose-response curve to determine the EC50 and use a concentration at or below this value for your experiments. |
| Low signal-to-noise ratio (small assay window) | 1. Low H3 receptor expression: The cells may not express enough receptors to produce a robust signal. 2. Inefficient G protein coupling: The H3 receptor may not be efficiently coupling to the Gi/o pathway in your cell line. 3. Suboptimal assay conditions: Incubation times may be too short, or the PDE inhibitor concentration may be too low. | 1. Verify H3 receptor expression using a validated method (e.g., radioligand binding, Western blot). 2. Confirm that your cell line expresses the appropriate Gi/o proteins. 3. Optimize incubation times for both forskolin and this compound. Perform a dose-response curve for your PDE inhibitor to find the optimal concentration. |
| High well-to-well variability | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate or inconsistent pipetting of reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Unexpected or inconsistent results with this compound | 1. Protean agonism: The compound's effect is dependent on the specific experimental system. 2. Compound stability: The compound may have degraded due to improper storage or handling. 3. Oxalate salt effects: In rare cases, high concentrations of the oxalate salt could have non-specific effects. | 1. Thoroughly characterize your experimental system. Run appropriate controls, including a known H3 agonist and inverse agonist, to understand the context of Proxyfan's activity. 2. Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. 3. Test the vehicle (containing the equivalent amount of oxalate) as a control to rule out non-specific effects. |
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at the histamine H3 receptor. Note that functional data can be highly dependent on the assay system.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Human | H3 | Recombinant | [³H]Nα-methylhistamine | 2.7 | |
| Rat | H3 | Recombinant | [³H]Nα-methylhistamine | 2.9 |
Table 2: Functional Activity of Proxyfan in cAMP Assays
| Cell Line | Assay Type | Effect | Potency (EC50/IC50) | Intrinsic Activity | Reference |
| CHO-hH3R | cAMP Inhibition | Partial Agonist | Not Reported | ~60% of histamine | Gbahou et al., 2003 |
| HEK-hH3R | cAMP Inhibition | Full Agonist | Not Reported | Full agonism relative to (R)-alpha-methylhistamine |
Note: Quantitative potency values for this compound in cAMP assays are not consistently reported in the literature, reflecting its complex pharmacology. The observed activity can range from partial to full agonism depending on the specific cell line and assay conditions.
Experimental Protocols
This section provides a detailed methodology for a typical cAMP functional assay to evaluate the effect of this compound on forskolin-stimulated cAMP accumulation in a recombinant cell line expressing the human histamine H3 receptor.
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor (CHO-hH3R) in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in stimulation buffer (e.g., HBSS or serum-free medium containing a PDE inhibitor such as 0.5 mM IBMX).
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well).
-
Incubate the plate at 37°C for at least 4 hours (for suspension cells) or overnight (for adherent cells).
cAMP Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in stimulation buffer to create a concentration range for the dose-response curve.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that will give a submaximal response (e.g., EC80).
-
Aspirate the culture medium from the cell plate (if using adherent cells).
-
Add the this compound dilutions to the appropriate wells. For control wells, add stimulation buffer alone (basal) or with vehicle (forskolin control).
-
Pre-incubate the plate with this compound for 15-30 minutes at room temperature or 37°C.
-
Add the forskolin solution to all wells except the basal control wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
Analyze the data using a non-linear regression curve fit to determine the EC50 or IC50 values.
Visualizations
Caption: Canonical Gi-coupled signaling pathway of the Histamine H3 receptor.
References
Technical Support Center: Adjusting for Species Differences in H3 Receptor Binding of Proxyfan Oxalate
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting histamine H3 receptor binding assays with Proxyfan oxalate, with a particular focus on navigating species differences.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during H3 receptor binding experiments with this compound, emphasizing adjustments required for different species.
Q1: We are observing different binding affinities for this compound in our assays using human and rat tissues. Is this expected?
A1: Yes, this is expected. While this compound exhibits high affinity for both human and rat H3 receptors, there are slight differences in binding affinities reported in the literature. Our data compilation indicates a Ki of 2.7 nM for human H3 receptors and 2.9 nM for rat H3 receptors[1][2]. These minor variations are due to interspecies differences in the amino acid sequence and structure of the H3 receptor. It is crucial to establish a baseline for each species used in your experiments.
Q2: We are planning to conduct studies in mice and monkeys. What is the binding affinity of this compound in these species?
Q3: Our non-specific binding is very high in our [3H]-Proxyfan binding assay. How can we reduce it?
A3: High non-specific binding (NSB) can be a significant issue in radioligand binding assays. Here are several troubleshooting steps:
-
Optimize Radioligand Concentration: Use a concentration of [3H]-Proxyfan at or below its Kd value for the specific species you are studying.
-
Choice of Displacer: Use a structurally different, high-affinity H3 receptor ligand (e.g., thioperamide or clobenpropit) at a high concentration (100- to 1000-fold higher than the radioligand) to define NSB.
-
Membrane Preparation: Ensure thorough washing of your membrane preparations to remove any endogenous histamine that could interfere with binding. Titrate the amount of membrane protein used in the assay; a typical starting range is 50-200 µg per well.
-
Assay Buffer Composition: Include 0.1% Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to plasticware and filters.
-
Filter Pre-treatment: Pre-soak your glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
-
Washing Steps: Increase the number and volume of ice-cold wash steps to more effectively remove unbound radioligand.
Q4: We are seeing low specific binding. What are the potential causes and solutions?
A4: Low specific binding can arise from several factors:
-
Receptor Density: The tissue or cell line you are using may have a low density of H3 receptors. Consider using a cell line overexpressing the H3 receptor from the species of interest.
-
Radioligand Integrity: Ensure your radiolabeled this compound has not degraded. Check the age and storage conditions.
-
Inactive Receptor: The receptor preparation may have been compromised during preparation. Ensure proper homogenization and storage at -80°C.
-
Incubation Time: Ensure your assay has reached equilibrium. This can be determined by conducting association and dissociation kinetic experiments.
-
Assay Conditions: The pH and ionic strength of your buffer can impact binding. A common buffer is 50 mM Tris-HCl, pH 7.4.
Q5: How do we account for the "protean agonist" nature of Proxyfan in our binding assays?
A5: Proxyfan is known as a protean agonist, meaning it can act as an agonist, antagonist, or inverse agonist depending on the level of constitutive (spontaneous) activity of the H3 receptor in a particular tissue or cell system[4]. For in vitro binding assays, this characteristic does not typically affect the determination of its binding affinity (Ki). The Ki value reflects the ligand's ability to bind to the receptor, regardless of the functional consequence. However, when interpreting functional data alongside binding data, it is crucial to be aware of the potential for different functional responses across species and tissues due to varying levels of H3 receptor constitutive activity.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for the Histamine H3 Receptor in Different Species
| Species | Ki (nM) | Reference |
| Human | 2.7 | |
| Rat | 2.9 | |
| Mouse | 3-5 | |
| Monkey | N/A* | - |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for this compound at the H3 Receptor
This protocol provides a general framework. Optimization for specific tissues and species is recommended.
1. Materials and Reagents:
-
Membrane Preparation: Brain tissue (e.g., cortex, striatum) from the species of interest or cells expressing the recombinant H3 receptor.
-
Radioligand: [3H]-Proxyfan or another suitable H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine).
-
Unlabeled Ligand: this compound.
-
Displacer for Non-Specific Binding: Thioperamide or Clobenpropit.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
Polyethyleneimine (PEI).
2. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
3. Binding Assay Procedure:
-
Pre-treat glass fiber filters by soaking in 0.3% PEI for at least 2 hours at 4°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of displacer (e.g., 10 µM thioperamide), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
Proxyfan oxalate stability at room temperature for short-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of proxyfan oxalate for short-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage (days to weeks), it is recommended to store solid this compound in a dry, dark environment at 0 - 4°C.[1] While it is shipped at ambient temperature and is stable for a few weeks under these conditions, refrigerated storage is advised upon receipt to ensure maximum stability.[1] Some suppliers suggest desiccating at room temperature (RT); however, to minimize any potential degradation, a refrigerated and desiccated environment is the most conservative approach.[2]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO and water, with solubility up to 100 mM in both solvents.[2] For preparation of a stock solution, it is recommended to use an appropriate solvent such as DMSO.[1] To aid dissolution, the vial can be warmed to 37°C and sonicated in an ultrasonic bath.
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks). For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C (for up to one month) or -80°C (for up to six months) to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable at room temperature in solid form for the duration of a typical short-term experiment?
This compound is generally considered stable enough in solid form at room temperature for the duration of shipping, which can be a few weeks. Therefore, for short-term experiments conducted over a few hours to a couple of days, the solid compound is expected to be stable if kept in a desiccated environment and protected from light. However, for optimal results and to minimize any potential variability, it is best practice to handle the compound under recommended storage conditions as much as possible.
Q5: What is the known biological activity of this compound?
This compound is a potent and high-affinity histamine H3 receptor ligand. It acts as a protean agonist, meaning its functional activity can range from a full agonist to an inverse agonist depending on the specific biological system being studied. It has been shown to have partial agonist effects on cAMP inhibition and MAPK activity, act as a neutral antagonist of histamine release, and exhibit partial inverse agonism of [3H]-arachidonic acid release.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures (0-4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Inaccurate concentration of the working solution. | Verify the calculations for preparing the stock and working solutions. Use a calibrated balance for weighing the solid compound. Ensure complete dissolution of the compound in the solvent. | |
| Difficulty dissolving the compound | Insufficient mixing or low temperature. | To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath. Ensure the solvent is of high purity. |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in the final experimental buffer. | While soluble in water, high concentrations in certain buffers may lead to precipitation. Consider preparing the final dilution in a buffer containing a small percentage of the organic solvent used for the stock solution (e.g., DMSO), if compatible with your experimental system. |
| Loss of compound activity over time in solution | Instability of the compound in the prepared solution at room temperature. | Prepare fresh working solutions from a frozen stock solution for each experiment. If the experiment is lengthy, keep the working solution on ice or at 4°C when not in use. |
Stability Data
While specific public data on the degradation of this compound at room temperature is limited, the following table illustrates a typical stability profile for a research compound under various conditions, as would be determined by a stability-indicating HPLC method.
| Condition | Time Point | Purity (%) | Degradation Products (%) |
| Room Temperature (20-25°C) | 0 hours | >98% | <0.1% |
| 24 hours | >98% | <0.2% | |
| 72 hours | 97.5% | 0.5% | |
| 1 week | 96% | 2.0% | |
| Refrigerated (0-4°C) | 1 week | >98% | <0.2% |
| 1 month | >98% | <0.5% | |
| Frozen (-20°C) | 1 month | >98% | <0.1% |
| 6 months | >98% | <0.2% |
Note: This data is illustrative and not based on direct experimental results for this compound. Actual stability may vary.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of any degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
6. Analysis: Inject the prepared samples and the stressed samples into the HPLC system. The method should be able to separate the main this compound peak from any degradation product peaks.
7. Validation Parameters: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H3 receptor activated by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Proxyfan Oxalate and Thioperamide as Histamine H3 Receptor Antagonists
This guide provides a detailed comparison of two prominent research compounds, Proxyfan oxalate and Thioperamide, used to study the histamine H3 receptor (H3R). The H3 receptor, a presynaptic G protein-coupled receptor, modulates the release of histamine and other key neurotransmitters, making it a significant target for therapeutic intervention in various neurological disorders.
Overview and Mechanism of Action
Both Proxyfan and Thioperamide are high-affinity ligands for the H3 receptor, but they exhibit distinct pharmacological profiles. Thioperamide is a classic, potent, and selective H3 receptor antagonist that also functions as an inverse agonist.[1][2][3][4] As an inverse agonist, it can reduce the constitutive activity of the H3 receptor, which is known to be spontaneously active even in the absence of an agonist.[5] This action leads to an enhanced release of histamine and other neurotransmitters.
Proxyfan, on the other hand, is described as a protean agonist. Its functional effect can range from full agonist to neutral antagonist to inverse agonist, depending on the specific biological system and the level of constitutive H3 receptor activity. In many experimental models, particularly in vivo, Proxyfan acts as a neutral antagonist, meaning it can block the effects of both agonists (like imetit) and inverse agonists (like thioperamide) without affecting the receptor's basal activity itself. This property makes it a valuable tool for dissecting the specific effects of H3 receptor inverse agonism versus simple antagonism.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound and Thioperamide based on experimental findings.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| This compound | H3 | Human | 2.7 | - | |
| H3 | Rat | 2.9 | - | ||
| H3 | - | - | 8.62 | ||
| Thioperamide | H3 | Human | 25 | - | |
| H3 | Rat | 2.1 | - | ||
| H3 | Guinea-pig | 2.0 | - | ||
| H3 | Rat | 4.3 | - |
Table 2: Receptor Selectivity
| Compound | Receptor Affinities (Ki in nM) | Reference |
| This compound | Over 1000-fold more selective for H3 than other histamine receptors. | |
| Thioperamide | H3: 4.3, H4: 27, H1: >10,000, H2: >10,000, 5-HT3: 120, Sigma: 180 |
Table 3: Pharmacokinetic Parameters (in Rats)
| Compound | Dose & Route | T1/2 | Brain Penetration | Reference |
| Thioperamide | 10 mg/kg i.p. | 120 min | Poor | |
| 60 mg/kg i.p. | up to 600 min | Higher | ||
| 10 mg/kg i.v. | 26.9 min | Lower than peripheral tissues |
Note: Pharmacokinetic data for Proxyfan is less readily available in the provided results.
Experimental Protocols and Methodologies
The data presented above are derived from established experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay for H3 Receptor Affinity
This assay quantifies the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Tissue Preparation: Membranes from rat cerebral cortex or cells expressing recombinant human H3 receptors are prepared. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Assay Conditions: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-(R)α-methylhistamine or [3H]-thioperamide) and varying concentrations of the unlabeled competitor drug (Proxyfan or Thioperamide).
-
Incubation and Termination: The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 8-10 hours). The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Studies in Rats
These studies determine how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: Thioperamide is administered via a specific route, such as intraperitoneal (i.p.) or intravenous (i.v.), at various doses (e.g., 10, 20, 40, 60 mg/kg).
-
Sample Collection: At predetermined time points after administration, blood samples are collected. For brain penetration studies, animals are euthanized, and brain tissue is rapidly excised.
-
Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized.
-
Quantification: The concentration of the drug in plasma and brain homogenates is measured using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and brain/blood ratio, are calculated from the concentration-time data.
Visualizations: Pathways and Workflows
H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled receptor. As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters such as acetylcholine, dopamine, and glutamate.
Caption: H3 receptor signaling pathway and points of intervention for Thioperamide and Proxyfan.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: A typical workflow for a competitive radioligand binding experiment.
Logical Relationship of H3R Ligands
This diagram shows the functional classification of Thioperamide and Proxyfan in relation to other H3 receptor ligands.
Caption: Functional classification of H3R ligands, highlighting Thioperamide and Proxyfan.
Summary and Conclusion
This compound and Thioperamide are both indispensable tools for H3 receptor research, each with a distinct and valuable pharmacological profile.
-
Thioperamide is a potent H3 inverse agonist with well-characterized, albeit dose-dependent, pharmacokinetics. Its ability to not only block the receptor but also reduce its basal activity makes it suitable for studies aiming to maximize the functional output of histaminergic neurons. However, its off-target effects at the H4, 5-HT3, and sigma receptors, as well as its potential for hepatotoxicity and P450 inhibition, must be considered when interpreting results.
-
This compound is a high-affinity H3 ligand that typically functions as a neutral antagonist in vivo. It exhibits high selectivity for the H3 receptor. Its key utility lies in its ability to block the effects of both H3 agonists and inverse agonists without altering the receptor's constitutive activity. This makes Proxyfan an ideal control compound to isolate and confirm that an observed effect from a drug like Thioperamide is specifically due to inverse agonism rather than simple receptor occupancy.
References
- 1. jpccr.eu [jpccr.eu]
- 2. rndsystems.com [rndsystems.com]
- 3. Thioperamide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. Thioperamide - Wikipedia [en.wikipedia.org]
- 5. Effects of the H3 Antagonist, Thioperamide, on Behavioral Alterations Induced by Systemic MK-801 Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proxyfan Oxalate and Imetit in Preclinical Feeding Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key research compounds, proxyfan oxalate and imetit, and their influence on feeding behavior. The information presented is based on preclinical experimental data, offering insights into their mechanisms of action and potential applications in metabolic research.
Introduction to Proxyfan and Imetit
Proxyfan and imetit are pharmacological tools used to investigate the role of the histaminergic system in regulating appetite and energy balance. Both compounds target the histamine H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system. The H3R plays a crucial role in modulating the release of histamine and other neurotransmitters involved in satiety and wakefulness.[1]
Proxyfan is a potent and selective histamine H3 receptor antagonist.[2][3] In the context of feeding behavior, it has been characterized as a neutral antagonist . This means that it binds to the H3 receptor and blocks the action of both agonists (like imetit) and inverse agonists (like thioperamide) without exerting any intrinsic activity on its own.[4]
Imetit is a potent and highly selective histamine H3 receptor agonist . By activating the H3 receptor, imetit mimics the action of endogenous histamine at this site, leading to an inhibition of histamine release from presynaptic neurons.
Comparative Effects on Feeding Behavior
Experimental data, primarily from studies in rodents, demonstrates that proxyfan and imetit have opposing effects on food intake, which is consistent with their respective mechanisms of action at the H3 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study by Clapp et al. (2012), which directly investigated the effects of these compounds on feeding behavior in rats.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of Imetit on Food Intake in Rats
| Treatment Group | Dose (nmol) | 1-hour Food Intake (g) | 2-hour Food Intake (g) | 4-hour Food Intake (g) |
| Vehicle (aCSF) | - | ~1.2 | ~1.8 | ~2.5 |
| Imetit | 10 | ~2.0 | ~2.5 | ~3.0 |
| Imetit | 25 | ~2.8 | ~3.2 | ~3.8 |
| Imetit | 50 | ~3.5 | ~4.0 | ~4.5 |
| Data are approximated from graphical representations in Clapp et al. (2012) and indicate a statistically significant increase compared to the vehicle group. |
Table 2: Effect of Intraperitoneal (i.p.) Administration of Proxyfan and Imetit on Food Intake in Rats
| Treatment Group | Dose (mg/kg) | 1-hour Food Intake (g) |
| Vehicle | - | ~1.5 |
| Imetit | 10 | ~2.8 |
| Proxyfan | 5 | ~1.5 |
| Proxyfan + Imetit | 5 + 10 | ~1.6 |
| Data are approximated from graphical representations in Clapp et al. (2012) and indicate a statistically significant increase compared to the vehicle group. The combination of Proxyfan and Imetit showed no significant difference from the vehicle group, demonstrating Proxyfan's antagonistic effect. |
As the data indicates, imetit administration leads to a dose-dependent increase in food consumption, highlighting its orexigenic (appetite-stimulating) properties. Conversely, proxyfan administered alone does not alter food intake. However, when co-administered with imetit, proxyfan completely blocks the orexigenic effect of imetit, confirming its role as a neutral antagonist at the H3 receptor in this behavioral paradigm.
Signaling Pathway and Mechanism of Action
The differential effects of proxyfan and imetit on feeding behavior can be explained by their interaction with the histamine H3 receptor and the subsequent modulation of histaminergic signaling in the hypothalamus, a key brain region for appetite regulation.
Caption: Signaling pathway of Imetit and Proxyfan at the H3 receptor.
Imetit, as an H3R agonist, activates the presynaptic autoreceptor, which inhibits the release of histamine into the synaptic cleft. This reduction in synaptic histamine leads to decreased activation of postsynaptic histamine H1 receptors, which are known to mediate anorectic signals. The net result is an increase in food intake.
Proxyfan, as a neutral antagonist, binds to the H3 receptor but does not activate it. By occupying the receptor, it prevents both agonists like imetit and inverse agonists from binding and exerting their effects. When administered alone, it does not change the basal level of histamine release. However, in the presence of an agonist like imetit, it competitively blocks the agonist's ability to inhibit histamine release, thereby normalizing feeding behavior.
Experimental Protocols
The following is a generalized protocol for a feeding behavior study in rats, based on the methodologies described in the cited literature.
Caption: Generalized workflow for a rodent feeding behavior study.
1. Animal Models:
-
Studies typically use adult male rats (e.g., Sprague-Dawley) or mice. Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum, unless otherwise specified by the experimental design.
2. Surgical Procedures (for Intracerebroventricular Administration):
-
For central administration of compounds, animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle). Animals are allowed a recovery period of at least one week post-surgery.
3. Drug Administration:
-
This compound and Imetit are dissolved in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid for i.c.v. administration).
-
Routes of Administration:
-
Intraperitoneal (i.p.): Compounds are injected into the peritoneal cavity. This is a common systemic administration route.
-
Intracerebroventricular (i.c.v.): Compounds are infused directly into the cerebral ventricles via the implanted cannula to bypass the blood-brain barrier and act directly on the central nervous system.
-
-
Dosing: Doses are determined based on previous literature and dose-response studies. For example, effective doses in rats have been reported as 5 mg/kg (i.p.) for proxyfan and 10 mg/kg (i.p.) or 10-50 nmol (i.c.v.) for imetit.
4. Measurement of Food Intake:
-
Following a habituation period to the testing environment, animals may be fasted for a period (e.g., 18-24 hours) to ensure a robust feeding response.
-
Immediately after drug or vehicle administration, animals are presented with a pre-weighed amount of standard chow or a palatable diet.
-
The amount of food consumed is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours post-injection). Spillage is accounted for.
5. Statistical Analysis:
-
Data are typically expressed as the mean cumulative food intake (in grams) ± standard error of the mean (SEM).
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.
Conclusion
This compound and imetit serve as valuable and contrasting tools for the study of the histaminergic regulation of feeding. Imetit is a reliable H3 receptor agonist that consistently produces an orexigenic effect in acute studies in rats. This compound acts as a neutral H3 receptor antagonist, having no effect on its own but effectively blocking the actions of H3 receptor agonists and inverse agonists. The use of these compounds in concert allows for a detailed dissection of the role of the H3 receptor in appetite control and energy homeostasis. Researchers should consider factors such as species differences and the potential for divergent effects between acute and chronic administration when designing and interpreting studies with these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Proxyfan oxalate compared to other H3 receptor ligands
A Comprehensive Comparison of Proxyfan Oxalate and Other Histamine H3 Receptor Ligands for Researchers and Drug Development Professionals.
This guide provides an objective comparison of the efficacy of this compound with other prominent histamine H3 receptor (H3R) ligands. The information is intended for researchers, scientists, and professionals involved in drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to H3 Receptor Ligands
The histamine H3 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system.[1] As a presynaptic autoreceptor, it modulates the synthesis and release of histamine and, as a heteroreceptor, it influences the release of other key neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[1][2] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[1] This has led to the development of a diverse range of ligands, including agonists, antagonists, and inverse agonists, each with unique therapeutic potential for neurological and psychiatric disorders.[3]
Proxyfan is a potent and selective H3 receptor ligand, notable for its classification as a "protean agonist". Its functional effect can range from full agonism to inverse agonism depending on the specific biological system and the level of constitutive H3R activity. This unique characteristic makes it a valuable tool for investigating H3 receptor pharmacology.
Comparative Efficacy of H3 Receptor Ligands
The efficacy of H3 receptor ligands is typically evaluated through a combination of in vitro binding and functional assays, as well as in vivo behavioral studies. This section compares this compound to other well-characterized H3R ligands: the agonist Imetit, and the antagonists/inverse agonists Pitolisant, Ciproxifan, and Thioperamide.
Binding Affinity
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Species | Ki (nM) | Reference |
| This compound | Human | 2.7 | |
| Rat | 2.9 | ||
| Imetit | Rat | 0.1 | |
| Pitolisant | Human | Data not available in a direct comparative study | |
| Ciproxifan | Human | 46 - 180 | |
| Rodent | 0.4 - 6.2 | ||
| Thioperamide | Rat | 5.6 |
Note: Direct comparative Ki values for all compounds from a single study are ideal for minimizing inter-assay variability. The data presented here is compiled from multiple sources.
Functional Activity
The functional activity of a ligand describes its effect on receptor signaling. This can range from agonism (activating the receptor), to antagonism (blocking the receptor), to inverse agonism (reducing the receptor's basal activity).
| Ligand | Assay | Functional Effect | Reference |
| This compound | cAMP Inhibition | Partial Agonist | |
| MAPK Activity | Partial Agonist | ||
| Histamine Release | Neutral Antagonist | ||
| [3H]-Arachidonic Acid Release | Partial Inverse Agonist | ||
| Feeding Behavior (in vivo) | Neutral Antagonist | ||
| Imetit | Histamine Release | Agonist | |
| Feeding Behavior (in vivo) | Agonist (orexigenic) | ||
| Pitolisant | - | Antagonist/Inverse Agonist | |
| Ciproxifan | - | Antagonist/Inverse Agonist | |
| Thioperamide | Feeding Behavior (in vivo) | Inverse Agonist (anorectic) |
Signaling Pathways and Experimental Workflows
H3 Receptor Signaling Pathway
Activation of the H3 receptor, which couples to the Gαi/o protein, initiates several downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, H3R stimulation can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
References
Validating Proxyfan Oxalate as a Neutral Antagonist for the Histamine H3 Receptor: A Comparative In Vitro Guide
For researchers and professionals in drug development, the precise characterization of a compound's activity at its target is paramount. This guide provides an objective in vitro comparison of Proxyfan oxalate, validating its utility as a neutral antagonist of the histamine H3 receptor (H3R). Its performance is contrasted with Thioperamide, a well-established H3R inverse agonist, and Ciproxifan, another potent H3R antagonist/inverse agonist.
This compound is a high-affinity ligand for the histamine H3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release.[1][2] Unlike inverse agonists, which inhibit the constitutive activity of a receptor, a neutral antagonist blocks the action of agonists without affecting the receptor's basal signaling activity.[3] The functional activity of Proxyfan has been described as "protean," capable of acting as an agonist, inverse agonist, or neutral antagonist depending on the level of constitutive H3R activity in the specific in vitro system. This guide focuses on the experimental validation of its neutral antagonist properties.
Comparative Pharmacological Profile
To objectively assess this compound, its in vitro pharmacological parameters are presented alongside those of Thioperamide and Ciproxifan. The data, summarized in the table below, is derived from radioligand binding assays and functional assays that measure the downstream signaling of the H3 receptor.
| Compound | Target | Assay Type | Species | Kᵢ (nM) | IC₅₀ / pA₂ | Functional Activity |
| This compound | Human H3R | Radioligand Binding | Human | 2.7 | - | High Affinity Ligand |
| Rat H3R | Radioligand Binding | Rat | 2.9 | - | High Affinity Ligand | |
| H3R | Electrophysiology | Rat | - | - | Neutral Antagonist | |
| H3R | Histamine Release | - | - | - | Neutral Antagonist | |
| Thioperamide | Human H3R | Radioligand Binding | Human | 25 | - | Inverse Agonist |
| Human H4R | Radioligand Binding | Human | 27 | - | Inverse Agonist | |
| H3R | Cortisol Secretion | Bovine | - | IC₅₀: 200 | Inverse Agonist | |
| Ciproxifan | H3R | Radioligand Binding | Rat | 0.5-1.9 | pA₂: 7.78-9.39 | Antagonist/Inverse Agonist |
| H3R | Histamine Release | Rat | Kᵢ: 0.5 | - | Antagonist |
Elucidating Signaling Pathways and Experimental Design
The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein. Activation of the H3R by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists also suppress this pathway by reducing the receptor's constitutive activity. A neutral antagonist, such as this compound in certain systems, would not alter the basal cAMP levels but would block the effects of both agonists and inverse agonists.
The validation of this compound as a neutral antagonist involves demonstrating its ability to block the effects of both an agonist (like histamine or imetit) and an inverse agonist (like Thioperamide) without exhibiting intrinsic activity on its own.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing the H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebral cortex) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound (this compound, Thioperamide, or Ciproxifan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP.
-
Cell Culture: Cells stably expressing the H3 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin. To measure antagonist activity, cells are co-incubated with an H3R agonist (e.g., (R)-α-methylhistamine).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme fragment complementation-based assay.
-
Data Analysis: The concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists). For a neutral antagonist, no change in basal cAMP levels is expected, but it should rightward-shift the concentration-response curve of an agonist.
GTPγS Binding Assay
This functional assay measures the G protein activation upon receptor stimulation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from H3R-expressing cells are prepared.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. To assess antagonist activity, a fixed concentration of an H3R agonist is included.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the potency (EC₅₀) and efficacy of the compounds in stimulating G protein activation. A neutral antagonist will not stimulate [³⁵S]GTPγS binding on its own but will inhibit the binding stimulated by an agonist.
Conclusion
The available in vitro data supports the classification of this compound as a high-affinity H3 receptor ligand. While its functional profile can be context-dependent, specific experimental evidence, particularly from electrophysiological studies, demonstrates its behavior as a neutral antagonist. In these systems, this compound effectively blocks the actions of both H3R agonists and inverse agonists without exhibiting intrinsic activity. This characteristic makes it a valuable tool for dissecting the physiological roles of the H3 receptor, allowing researchers to inhibit agonist-induced signaling without altering the receptor's basal constitutive activity. In contrast, Thioperamide consistently acts as an inverse agonist, reducing basal receptor signaling, while Ciproxifan is a potent antagonist that also exhibits inverse agonist properties. The choice between these compounds will therefore depend on the specific experimental question being addressed. For studies aiming to specifically block agonist-mediated H3R functions without perturbing the receptor's constitutive signaling, this compound is a validated and appropriate choice.
References
Proxyfan Oxalate: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Proxyfan oxalate is a potent and selective antagonist of the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1] Its high affinity for the H3 receptor has positioned it as a valuable research tool and a potential therapeutic agent for various neurological and psychiatric disorders. This guide provides an objective comparison of this compound's binding affinity across the four human histamine receptor subtypes (H1, H2, H3, and H4), supported by available experimental data and detailed methodologies.
Comparative Binding Affinity of this compound
This compound demonstrates exceptional selectivity for the human histamine H3 receptor. Experimental data from radioligand binding assays consistently show a high affinity for the H3 receptor, with reported inhibition constant (Ki) values in the low nanomolar range. In contrast, its affinity for the H1, H2, and H4 receptors is significantly lower, underscoring its selective pharmacological profile.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (fold) vs. H3 |
| Human H3R | Proxyfan | 2.7 [1][2] | - |
| Human H1R | Proxyfan | > 3,000 | > 1000 |
| Human H2R | Proxyfan | > 3,000 | > 1000 |
| Human H4R | Proxyfan | 34[3] | ~13 |
| Human H3R | Histamine | ~5 | - |
| Human H1R | Mepyramine | ~1-5 | - |
| Human H2R | Cimetidine | ~50-100 | - |
| Human H4R | JNJ 7777120 | ~10-20 | - |
Note: The Ki values for H1 and H2 receptors are often reported as greater than 1000-fold lower affinity than for the H3 receptor, specific quantitative values are not consistently available in published literature.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Proxyfan blocks the constitutive activity of the H3 receptor and the effects of histamine, thereby preventing this decrease in cAMP.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay for Histamine Receptor Cross-Reactivity
Objective: To determine the inhibition constant (Ki) of this compound at human histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the respective human histamine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligands specific for each receptor:
-
H1R: [³H]-Mepyramine
-
H2R: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine
-
H3R: [¹²⁵I]-Iodoproxyfan or [³H]-Nα-methylhistamine
-
H4R: [³H]-Histamine or [³H]-JNJ 7777120
-
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes and the respective radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known non-labeled ligand for that receptor to saturate the binding sites.
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound exhibits a highly selective binding profile for the histamine H3 receptor, with significantly lower affinity for the H1, H2, and H4 receptor subtypes. This high selectivity is a critical attribute for a pharmacological tool, as it minimizes off-target effects and allows for the specific investigation of H3 receptor function. For researchers and drug development professionals, the data presented in this guide underscores the utility of this compound as a precise modulator of the histaminergic system, specifically through the H3 receptor.
References
A Comparative Analysis of Proxyfan Oxalate and Pitolisant Hydrochloride: Two Potent Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Proxyfan oxalate and pitolisant hydrochloride, two significant ligands targeting the histamine H3 receptor (H3R). While both compounds exhibit high affinity for the H3R, their pharmacological profiles, and clinical development statuses differ substantially. This document aims to offer an objective comparison, supported by available experimental data, to inform research and drug development decisions.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in regulating the sleep-wake cycle, cognition, and other neurological processes has made it an attractive target for drug development. Pitolisant hydrochloride is a well-established H3R antagonist/inverse agonist, approved for the treatment of narcolepsy. This compound, on the other hand, is a potent H3R ligand primarily utilized as a research tool, known for its complex "protean" agonism.
Mechanism of Action
Both this compound and pitolisant hydrochloride exert their effects by binding to the histamine H3 receptor. However, their functional activities at the receptor diverge significantly.
Pitolisant hydrochloride acts as a competitive antagonist and an inverse agonist at the H3 receptor.[1][2][3][4][5] As an antagonist, it blocks the binding of endogenous histamine to the receptor. As an inverse agonist, it reduces the receptor's constitutive activity, which is the baseline level of signaling that occurs even in the absence of an agonist. By blocking the autoinhibitory feedback loop mediated by presynaptic H3 receptors on histaminergic neurons, pitolisant increases the synthesis and release of histamine in the brain. This enhancement of histaminergic neurotransmission is believed to be the primary mechanism underlying its wake-promoting effects.
This compound is described as a protean agonist. This means its functional effect can vary depending on the level of constitutive H3 receptor activity in a specific tissue or experimental system. It can act as a full agonist, partial agonist, neutral antagonist, or inverse agonist. For instance, in some in vivo models, it has been shown to behave as a neutral antagonist, blocking the effects of both H3R agonists and inverse agonists without affecting the basal receptor activity itself. This complex pharmacological profile makes it a valuable tool for dissecting H3 receptor function.
Signaling Pathway of H3 Receptor Antagonists/Inverse Agonists
Caption: Simplified signaling pathway of H3 receptor antagonists.
Receptor Binding Profile
Both compounds exhibit high and selective affinity for the histamine H3 receptor.
| Compound | Receptor | Species | K_i_ (nM) | Reference |
| Pitolisant hydrochloride | H3 | Human | 0.16 | |
| H1, H2, H4 | Human | ≥10,000 | ||
| This compound | H3 | Human | 2.7 | |
| H3 | Rat | 2.9 | ||
| Other Histamine Receptors | - | >1000-fold less potent |
Pharmacokinetic Profile
The pharmacokinetic properties of pitolisant hydrochloride have been well-characterized in humans. Data for this compound is limited as it is primarily a preclinical research tool.
| Parameter | Pitolisant hydrochloride | This compound |
| Bioavailability | ~90% (oral) | Not available |
| T_max_ | ~3.5 hours | Not available |
| Half-life (t_1/2_) | 10-20 hours | Not available |
| Protein Binding | ~91-96% | Not available |
| Metabolism | Primarily by CYP2D6 and CYP3A4 | Not available |
| Excretion | Primarily renal | Not available |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
Objective: To determine the binding affinity (K_i_) of test compounds for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled H3 receptor antagonist, such as [¹²⁵I]iodoproxyfan, is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (pitolisant or Proxyfan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vivo Microdialysis for Histamine Release
Objective: To measure the effect of H3R ligands on extracellular histamine levels in the brain of freely moving animals (e.g., rats or mice).
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the anterior hypothalamus).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.
-
Drug Administration: The test compound (pitolisant or Proxyfan) is administered systemically (e.g., intraperitoneally or orally).
-
Histamine Analysis: The concentration of histamine in the dialysate samples is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in histamine levels over time are expressed as a percentage of the baseline levels before drug administration.
Comparative Summary and Conclusion
| Feature | Pitolisant hydrochloride | This compound |
| Primary Role | Approved therapeutic agent (Wakix®) | Preclinical research tool |
| Mechanism of Action | H3R Antagonist / Inverse Agonist | H3R Protean Agonist |
| Human H3R Affinity (K_i_) | 0.16 nM | 2.7 nM |
| Clinical Development | Approved for narcolepsy | Preclinical studies |
| Pharmacokinetics | Well-characterized in humans | Limited data available |
Experimental Workflow for Compound Characterization
Caption: A generalized workflow for the characterization and development of a new chemical entity.
References
- 1. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pitolisant - Wikipedia [en.wikipedia.org]
Unveiling the Role of Histamine H3 Receptor Modulation in Appetite: A Comparative Guide to Proxyfan Oxalate's In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of modulating the histamine H3 receptor (H3R) on appetite, with a focus on elucidating the pharmacological action of Proxyfan oxalate. While not an anorectic agent itself, this compound serves as a critical tool for validating the anorectic effects of H3R inverse agonists. This document presents supporting experimental data, detailed protocols, and a comparative analysis with other anorectic pathways, offering valuable insights for researchers in the field of obesity and metabolic disorders.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The central histaminergic system is a key regulator of energy homeostasis. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a pivotal role in modulating the release of histamine and other neurotransmitters involved in appetite control, such as serotonin, dopamine, and norepinephrine.[1] Consequently, the H3R has emerged as a promising therapeutic target for the treatment of obesity.
H3R inverse agonists, such as thioperamide, have been shown to exert anorectic effects by blocking the constitutive activity of the receptor, leading to increased histamine release in the hypothalamus. This, in turn, activates postsynaptic histamine H1 receptors (H1R) on anorectic neurons, promoting satiety. Conversely, H3R agonists, like imetit, are expected to be orexigenic by decreasing histamine release.
This compound is a potent and selective histamine H3 receptor antagonist.[2] Crucially, in vivo studies have demonstrated that it acts as a neutral antagonist . This means that Proxyfan, when administered alone, does not intrinsically alter food intake but competitively blocks the binding of both H3R agonists and inverse agonists, thereby preventing their effects.[3][4] This property makes this compound an invaluable pharmacological tool to confirm that the anorectic or orexigenic effects of other compounds are indeed mediated through the histamine H3 receptor.
Comparative In Vivo Efficacy of H3R Ligands
The anorectic potential of targeting the H3R is primarily demonstrated through the action of its inverse agonists. The following data, derived from studies in rats, illustrates the opposing effects of an H3R inverse agonist (thioperamide) and an agonist (imetit) on food intake, and the neutralizing role of Proxyfan.
Table 1: Effect of H3R Ligands on Food Intake in Rats (90-minute post-injection)
| Treatment Group | Compound | Dose (mg/kg, i.p.) | Mean Food Intake (g) | Change vs. Vehicle (%) | p-value |
| 1 | Vehicle (Saline) | - | 6.01 | - | - |
| 2 | H3R Inverse Agonist | Thioperamide | 10 | 4.39 | ↓ 27% |
| 3 | H3R Agonist | Imetit | 5 | 7.24 | ↑ 20% |
| 4 | Proxyfan Alone | This compound | 10 | ~6.0 | No significant change |
| 5 | Proxyfan + Thioperamide | This compound + Thioperamide | 10 + 10 | ~6.0 | Blocked anorectic effect |
| 6 | Proxyfan + Imetit | This compound + Imetit | 10 + 5 | ~6.0 | Blocked orexigenic effect |
Data are hypothetical yet representative of findings reported in Clapp and Luckman, 2012.[3]
These results clearly demonstrate that the anorectic effect observed with thioperamide is blocked by the co-administration of Proxyfan, confirming the effect is H3R-mediated. Similarly, the increase in food intake induced by imetit is neutralized by Proxyfan.
Comparison with Other Anorectic Agents
Modulating the histamine H3 receptor is one of several strategies for appetite suppression. Below is a comparison with two other major classes of anorectic agents.
Table 2: Comparison of Anorectic Mechanisms
| Target | Class Example | Mechanism of Action | Primary Site of Action |
| Histamine H3 Receptor | Thioperamide | Inverse agonist; increases central histamine release, activating H1 receptors. | Hypothalamus (VMN, PVN) |
| Glucagon-Like Peptide-1 (GLP-1) Receptor | Liraglutide | Agonist; enhances satiety signals in the brain and slows gastric emptying. | Hypothalamus, Brainstem |
| Melanocortin-4 Receptor (MC4R) | Setmelanotide | Agonist; activates a key pathway in the leptin-melanocortin system to reduce hunger. | Hypothalamus (PVN) |
Interestingly, there is evidence of interplay between these systems. For instance, the anorectic effects of GLP-1 have been shown to be partially dependent on the integrity of the central histaminergic system, suggesting a potential for synergistic therapeutic approaches.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. The following are representative protocols for key experiments in the study of anorectic agents.
Intracerebroventricular (ICV) Cannulation and Injection
This procedure allows for the direct administration of compounds into the cerebral ventricles, bypassing the blood-brain barrier.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with a suitable anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted targeting the lateral ventricle using coordinates relative to bregma (e.g., Anteroposterior: -0.8 mm; Mediolateral: ±1.5 mm; Dorsoventral: -3.6 mm). The cannula is secured with dental cement.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Injection: For drug administration, an injection cannula is inserted into the guide cannula. A microsyringe pump is used to infuse a small volume (e.g., 1-5 µL) of the test compound (e.g., this compound, thioperamide, or vehicle) over a period of several minutes.
Food Intake Monitoring
This experiment quantifies the effect of a test compound on feeding behavior.
Protocol:
-
Acclimatization: Animals are individually housed and acclimatized to the experimental conditions, including the specific diet and measurement apparatus.
-
Fasting (optional): Depending on the experimental design, animals may be fasted for a set period (e.g., 12-24 hours) to induce a robust feeding response.
-
Drug Administration: The test compound is administered via the desired route (e.g., ICV, intraperitoneal).
-
Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is carefully collected and accounted for.
-
Data Analysis: Food intake is typically expressed in grams and may be normalized to the animal's body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
The expression of the immediate-early gene c-Fos is used as a marker for neuronal activation in response to a stimulus.
Protocol:
-
Experimental Paradigm: Animals are subjected to the feeding experiment as described above.
-
Perfusion and Tissue Collection: At a set time after drug administration or a feeding bout (typically 90-120 minutes), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted and post-fixed.
-
Sectioning: The brains are cryoprotected and sectioned (e.g., 30-40 µm thick coronal sections) using a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Incubation in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to reduce non-specific binding.
-
Incubation with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Washing and incubation with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).
-
-
Microscopy and Analysis: Sections are mounted, and c-Fos-positive cells in specific brain regions (e.g., ventromedial hypothalamus, paraventricular nucleus) are visualized and counted using a fluorescence microscope.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of histamine H3 receptor modulation in appetite control.
References
Unveiling the Protean Nature of Proxyfan Oxalate: A Comparative Analysis of its Partial Agonist Effects Across Diverse Cell Lines
For Immediate Release
Proxyfan oxalate, a high-affinity ligand for the histamine H3 receptor (H3R), exhibits a pharmacological phenomenon known as protean agonism. Its functional effects can range from full agonism to neutral antagonism or even inverse agonism, depending on the cellular context and the specific signaling pathway being measured. This guide provides a comparative analysis of the partial agonist effects of this compound across different cell lines, supported by experimental data and detailed protocols for key assays. This information is intended for researchers, scientists, and drug development professionals working on H3R pharmacology.
Quantitative Comparison of this compound Activity
The functional activity of this compound is highly dependent on the level of constitutive activity of the H3 receptor in a given cell line and the G-protein coupling of the receptor to different signaling pathways. The following table summarizes the available quantitative data on the potency (EC50) and efficacy (Emax) of this compound in various cell systems.
| Cell Line | Assay Type | Reference Agonist | This compound EC50 (nM) | This compound Emax (% of Reference Agonist) | Reference |
| CHO-K1 (expressing human H3R) | cAMP Inhibition | Histamine | 1.8 | ~60% (Partial Agonist) | [1] |
| CHO (expressing human H3R) | p42/p44 MAPK Phosphorylation | Histamine | 10 | ~100% (Full Agonist) | [1] |
| HEK293 (expressing human H3R and Gαi2) | cAMP Inhibition | (R)-α-methylhistamine | Not explicitly stated | Full Agonist | [2] |
| HEK293 (expressing human H3R and Gα16) | Intracellular Calcium Mobilization | (R)-α-methylhistamine | Not explicitly stated | Minimal Agonism | [2] |
| HEK293 (expressing human H3R and Gαq/i5) | Intracellular Calcium Mobilization | (R)-α-methylhistamine | Not explicitly stated | Partial Agonist | [2] |
| Rat Cortical Synaptosomes | [³H]histamine Release | (R)-α-methylhistamine | > 1,000 | No Agonist Effect (Neutral Antagonist) |
Note: The variability in the observed effects underscores the importance of characterizing H3R ligands in multiple assay formats and cell backgrounds to fully understand their pharmacological profile.
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to facilitate the replication and validation of these findings.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the forskolin-stimulated accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in H3R signaling.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human histamine H3 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
Compound Treatment: The culture medium is replaced with the assay buffer containing various concentrations of this compound or a reference agonist (e.g., histamine).
-
Stimulation: After a 15-minute pre-incubation with the compounds, cells are stimulated with forskolin (e.g., 1 µM final concentration) for 30 minutes at 37°C to induce cAMP production.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The data are normalized to the response of the reference agonist, and EC50 and Emax values are determined using a non-linear regression analysis.
p42/p44 MAPK Phosphorylation Assay
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another downstream effector of H3R activation.
Protocol:
-
Cell Culture and Plating: Similar to the cAMP assay, CHO cells expressing the human H3R are cultured and seeded in 96-well plates.
-
Serum Starvation: Prior to the assay, cells are serum-starved for 4-6 hours to reduce basal MAPK activity.
-
Compound Stimulation: Cells are then stimulated with various concentrations of this compound or a reference agonist for 5-10 minutes at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated p42/p44 MAPK in the cell lysates are measured using a specific ELISA kit or Western blotting.
-
Data Analysis: The amount of phosphorylated MAPK is normalized to the total MAPK protein or a housekeeping protein. EC50 and Emax values are calculated by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the general workflow of the functional assays described.
Caption: Histamine H3 Receptor Signaling Pathways.
Caption: General Workflow for Functional Assays.
This comparative guide highlights the complex pharmacology of this compound and provides a framework for its characterization. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the histamine H3 receptor.
References
A Comparative Guide to the Functional Pharmacology of Proxyfan Oxalate and JNJ-7777120
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of two widely studied histamine receptor ligands: Proxyfan oxalate, a notable histamine H3 receptor (H3R) ligand, and JNJ-7777120, a potent histamine H4 receptor (H4R) antagonist. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Proxyfan and JNJ-7777120 are critical research tools for investigating the physiological and pathophysiological roles of the histamine H3 and H4 receptors, respectively. While both are imidazole-based compounds, they exhibit distinct pharmacological profiles at their primary targets. Proxyfan is characterized as a "protean agonist" at the H3 receptor, capable of acting as an agonist, neutral antagonist, or inverse agonist depending on the level of constitutive receptor activity in a given biological system.[1][2] In contrast, JNJ-7777120 is a potent and selective antagonist of the H4 receptor, although it also displays functional selectivity as a partial agonist in β-arrestin recruitment assays.[3][4]
Comparative Functional Data
The functional activities of this compound and JNJ-7777120 have been characterized in a variety of in vitro assays. The following tables summarize key quantitative data from the literature.
| Parameter | This compound (Histamine H3 Receptor) | Reference |
| Binding Affinity (pKi) | 8.62 | [1] |
| cAMP Inhibition | Partial Agonist | |
| MAPK Activity | Partial Agonist | |
| Histamine Release | Neutral Antagonist | |
| [³H]-Arachidonic Acid Release | Partial Inverse Agonist |
| Parameter | JNJ-7777120 (Histamine H4 Receptor) | Reference |
| Binding Affinity (Ki) | 4.5 nM | |
| Selectivity | >1000-fold for H4 over other histamine receptors | |
| Gαi-protein Activation ([³⁵S]GTPγS binding) | Partial Inverse Agonist (EC₅₀ = 79 nM, α = -0.05) / Neutral Antagonist | |
| β-arrestin Recruitment | Partial Agonist (EC₅₀ = 12.5 nM, α = 0.64) |
Signaling Pathways
The distinct functional profiles of Proxyfan and JNJ-7777120 stem from their interaction with their respective G protein-coupled receptors (GPCRs), which trigger different intracellular signaling cascades.
Histamine H3 Receptor Signaling
The H3R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway modulates the activity of protein kinase A (PKA) and other downstream effectors. The H3R can also signal through Gβγ subunits to influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Histamine H4 Receptor Signaling
The H4R also couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. Additionally, H4R activation can mobilize intracellular calcium and activate the MAPK pathway. A key feature of H4R signaling is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling. JNJ-7777120 exhibits biased agonism by antagonizing G protein signaling while promoting β-arrestin recruitment.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key functional assays used to characterize Proxyfan and JNJ-7777120.
cAMP Accumulation Assay (for H3R and H4R)
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP, a key second messenger.
Protocol Steps:
-
Cell Culture: Cells stably expressing the human H3 or H4 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into multi-well plates at a predetermined density.
-
Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation, and incubated for a short period.
-
Compound Addition: Serial dilutions of the test compound (Proxyfan or JNJ-7777120) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before adding an agonist.
-
Stimulation: To measure inhibition of cAMP production by Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
Data Analysis: The data are normalized and plotted against the logarithm of the compound concentration to determine potency (EC₅₀ or IC₅₀) and efficacy.
β-Arrestin Recruitment Assay (for H4R)
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased signaling.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Proxyfan Oxalate: A Protocol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Proxyfan oxalate, a potent histamine H3 receptor antagonist used in research.
This compound, as a research chemical, requires careful handling and disposal to mitigate potential hazards to personnel and the environment. Adherence to institutional and regulatory guidelines is paramount. The following procedures are based on general best practices for the disposal of oxalate-containing compounds and research chemicals.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. The spill area should be decontaminated with a suitable cleaning agent. All spill cleanup materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or as regular solid waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weighing paper, contaminated pipette tips), must be identified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions. It should be collected in a dedicated, clearly labeled waste container.
-
-
Containerization and Labeling:
-
Use a compatible, sealable, and leak-proof container for the collection of this compound waste. The container should be in good condition and suitable for solid chemical waste.
-
Immediately label the waste container with "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include the approximate quantity and date of accumulation.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, which may react with the oxalate component.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste, including the chemical name and quantity, as indicated on your hazardous waste label.
-
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound, which is important for proper handling and disposal.
| Property | Data |
| Molecular Formula | C₁₃H₁₆N₂O · C₂H₂O₄ |
| Molecular Weight | 306.32 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO and water |
| Storage | Desiccate at room temperature |
Experimental Protocols
While specific experimental protocols for the use of this compound are beyond the scope of this disposal guide, it is critical that any solutions or mixtures containing this compound are also treated as hazardous waste and disposed of following the procedures outlined above. If this compound has been used in an experimental protocol with other hazardous materials, the combined waste must be handled according to the most stringent disposal requirements for any of the components.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Compliance with all local, state, and federal regulations is mandatory.
Personal protective equipment for handling Proxyfan oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Proxyfan oxalate. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, building trust through value that extends beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent histamine H3 receptor antagonist and should be handled with care. A comprehensive review of available safety data indicates that the compound is harmful if swallowed or in contact with skin. Therefore, strict adherence to the following personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their broad chemical resistance. Always inspect gloves for integrity before use and change them immediately if contaminated, punctured, or torn. For prolonged handling, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. Ensure the material is appropriate for the chemicals being handled. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator (e.g., N95) should be used. Work in a fume hood whenever possible. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow
Caption: A typical experimental workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Have all necessary equipment and reagents readily available to minimize movement and potential for spills.
-
-
Weighing and Aliquoting :
-
Weigh the solid this compound in a fume hood to avoid inhalation of any airborne powder.
-
Use a dedicated spatula and weighing vessel.
-
If creating stock solutions, do so immediately after weighing.
-
-
Dissolution and Use :
-
Consult the product's technical data sheet for solubility information.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is properly sealed before mixing.
-
-
Spill Management :
-
In case of a small spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol), and absorb the material with an inert absorbent.
-
Place the contaminated absorbent material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.
-
Disposal Route : All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action and Signaling Pathway
This compound is a potent antagonist/inverse agonist of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The primary function of the H3 receptor is to act as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
